Product packaging for 9-Epiblumenol B(Cat. No.:)

9-Epiblumenol B

Número de catálogo: B12425117
Peso molecular: 226.31 g/mol
Clave InChI: CWOFGGNDZOPNFG-JLOHTSLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

9-Epiblumenol B is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O3 B12425117 9-Epiblumenol B

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C13H22O3

Peso molecular

226.31 g/mol

Nombre IUPAC

(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1

Clave InChI

CWOFGGNDZOPNFG-JLOHTSLTSA-N

SMILES isomérico

CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C

SMILES canónico

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C

Origen del producto

United States

Foundational & Exploratory

9-Epiblumenol B: A Technical Overview of Its Properties and Putative Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Epiblumenol B is a sesquiterpenoid that has been identified in the plant species Phyllanthus lawii and Phyllanthus polyphyllus.[1] This technical guide provides a summary of the available physicochemical and spectral data for this compound. While the presence of this compound in the aforementioned Phyllanthus species is documented, a specific, detailed experimental protocol for its isolation and purification from these natural sources could not be located in the currently available scientific literature. This document, therefore, presents a generalized workflow for the isolation of secondary metabolites from plant material, which can serve as a foundational methodology for researchers aiming to isolate this compound.

Compound Properties

A comprehensive summary of the known quantitative data for this compound is presented in the tables below. This information has been aggregated from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₂₂O₃PubChem[1]
Molecular Weight226.31 g/mol PubChem[1]
IUPAC Name4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-onePubChem[1]
InChI KeyCWOFGGNDZOPNFG-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCC(CCC1(C(=CC(=O)CC1(C)C)C)O)OPubChem
Heavy Atom Count16PubChem
Complexity317PubChem
XLogP3-AA0.8PubChem
Table 2: Spectroscopic Data for this compound
Spectroscopy TypeDataSource
Mass Spectrometry Precursor Type: [M+H]⁺ Precursor m/z: 227.164 Maxis II HD Q-TOF Bruker: 149.097549 (100), 125.097099 (77.89), 139.075439 (55.31), 151.112457 (50.02), 153.092010 (42.43)PubChem
Precursor Type: [M-H₂O+H]⁺ Precursor m/z: 209.153 Maxis II HD Q-TOF Bruker: 149.097244 (100), 151.112991 (80.60), 139.075546 (42.31), 121.102089 (41.96), 209.154953 (38.39)PubChem

Note: Detailed NMR data (¹H and ¹³C) was not available in the searched resources. Researchers undertaking the isolation of this compound would need to perform full spectral analysis for complete structure elucidation and verification.

Putative Isolation Methodology

The following section outlines a generalized experimental protocol for the isolation of sesquiterpenoids from plant material. This serves as a starting point for the development of a specific protocol for this compound from Phyllanthus species. The genus Phyllanthus is known to be rich in a variety of phytochemicals, including terpenoids, flavonoids, and tannins.

General Experimental Workflow

The logical flow for the isolation and purification of a target natural product like this compound is depicted in the diagram below.

experimental_workflow A Plant Material Collection & Preparation B Extraction A->B Drying, Grinding C Solvent Partitioning B->C Crude Extract D Chromatographic Separation C->D Fractionation E Purification D->E Isolation of Compounds F Structure Elucidation E->F Pure Compound

Caption: A generalized workflow for the isolation of natural products from plant sources.

Detailed Protocol Steps
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Phyllanthus lawii or Phyllanthus polyphyllus.

    • Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. A common starting point for sesquiterpenoids is a non-polar solvent like hexane (B92381) or a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate.

    • Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol).

    • This step aims to separate compounds based on their polarity, with sesquiterpenoids typically concentrating in the less polar fractions (hexane, dichloromethane, or ethyl acetate).

  • Chromatographic Separation:

    • Subject the fraction suspected to contain this compound to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Purification:

    • Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and methanol (B129727) or acetonitrile.

  • Structure Elucidation:

    • Determine the structure of the purified compound using spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • UV-Vis Spectroscopy: To identify chromophores.

Signaling Pathways and Logical Relationships

As the biological activity and mechanism of action of this compound are not well-documented, a signaling pathway diagram cannot be provided at this time. Further research into the bioactivity of this compound is required.

The logical relationship for the identification and characterization of this compound is outlined in the following diagram.

logical_relationship A Hypothesis: Phyllanthus spp. contain novel bioactive compounds B Bioassay-Guided Fractionation A->B C Isolation of Pure Compound B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Structure Elucidation of this compound D->E

Caption: Logical progression from hypothesis to the structural elucidation of a natural product.

Conclusion

This compound represents a potentially interesting natural product from the Phyllanthus genus. While its physicochemical properties are partially characterized, a significant gap in knowledge exists regarding its biological activity and a detailed, reproducible isolation protocol. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to pursue the isolation and further investigation of this compound. The development of a specific and optimized isolation protocol will be a critical first step in unlocking the potential of this compound for drug discovery and development.

References

Unveiling 9-Epiblumenol B: A Technical Guide to its Natural Occurrence in Phyllanthus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Phyllanthus, comprising a vast array of species, is a well-established reservoir of structurally diverse and biologically active secondary metabolites. These plants have been a cornerstone of traditional medicine systems worldwide for centuries and continue to be a focal point for modern phytochemical and pharmacological research. Among the myriad of compounds isolated from this genus, terpenoids represent a significant class, exhibiting a wide range of therapeutic properties. This technical guide delves into the natural occurrence of a specific sesquiterpenoid, 9-Epiblumenol B, within the Phyllanthus genus. While direct quantitative data remains elusive in currently available literature, this document provides a comprehensive overview of its identified sources and a generalized framework for its isolation and analysis, catering to the needs of researchers in natural product chemistry and drug discovery.

Natural Sources of this compound in Phyllanthus

Recent phytochemical screenings have identified the presence of this compound in the following Phyllanthus species:

  • Phyllanthus lawii

  • Phyllanthus polyphyllus

While these species are confirmed as natural sources of this compound, to date, there is a conspicuous absence of published quantitative data regarding the concentration of this compound within these plants. Further research is warranted to determine the yield and variability of this compound in different plant parts and geographical locations.

Terpenoids and Related Compounds in the Phyllanthus Genus

To provide a broader context of the chemical landscape within which this compound is found, the following table summarizes other terpenoids and related compounds that have been isolated from various Phyllanthus species. This data underscores the biosynthetic potential of the genus to produce a rich diversity of these molecules.

Compound ClassCompound NamePhyllanthus SpeciesPlant Part
TriterpeneLupeolP. acidusNot Specified
Triterpeneβ-AmyrinP. acidusNot Specified
TriterpenePhyllantholP. acidusNot Specified
Triterpene ArabinosidesTwo new monoacetylated derivativesP. polyphyllus var. siamensisLeaves
DiterpenoidsNot specifiedP. hainanensis, P. urinaria, P. acidusNot Specified
MonoterpeneNot specifiedP. hainanensis, P. urinaria, P. acidusNot Specified

Generalized Experimental Protocol for the Isolation and Identification of Terpenoids from Phyllanthus Species

The following protocol outlines a general methodology for the extraction, separation, and identification of terpenoids, including this compound, from Phyllanthus plant material. This serves as a foundational workflow that can be optimized based on the specific species and target compound.

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy plant material (e.g., leaves, stems, roots) of the desired Phyllanthus species.
  • Thoroughly wash the plant material with distilled water to remove any debris.
  • Air-dry the material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Solvent Selection: Begin with a non-polar solvent like hexane (B92381) or petroleum ether to extract lipophilic compounds, including many terpenoids. Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional stirring.
  • Sequential Extraction: After filtration, the marc (plant residue) can be sequentially extracted with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol, to isolate a wider range of compounds.
  • Concentration: Concentrate the resulting crude extracts under reduced pressure using a rotary evaporator at a temperature below 40°C.

3. Chromatographic Separation and Purification:

  • Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • Further Purification: Combine fractions showing similar TLC profiles and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.

4. Structure Elucidation:

  • Spectroscopic Analysis: Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework. 2D NMR techniques (COSY, HMQC, HMBC) can be used for more complex structures.
  • Infrared (IR) Spectroscopy: To identify functional groups.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
  • Comparison with Literature Data: Compare the obtained spectroscopic data with published data for known compounds to confirm the identity of this compound.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation and identification of terpenoids from Phyllanthus species.

experimental_workflow cluster_collection 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Purification cluster_identification 4. Structure Elucidation Collection Collection of Phyllanthus sp. Drying Drying (Air/Lyophilization) Collection->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Hexane, Dichloromethane) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPurification Fraction Pooling & Further Purification (Prep-TLC, HPLC) TLC->FractionPurification Spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) FractionPurification->Spectroscopy DataComparison Comparison with Literature Data Spectroscopy->DataComparison FinalID Identification of this compound DataComparison->FinalID

Generalized workflow for terpenoid isolation from Phyllanthus.

Conclusion

While the presence of this compound in Phyllanthus lawii and Phyllanthus polyphyllus has been established, a significant research gap exists concerning its quantitative analysis and detailed isolation procedures. The generalized protocol and workflow presented in this guide offer a robust starting point for researchers aiming to investigate this and other terpenoids within the Phyllanthus genus. Further studies are crucial to unlock the full pharmacological potential of these natural compounds and to provide the quantitative data necessary for advancing drug development initiatives.

The Biosynthesis of Blumenol Derivatives in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Blumenol derivatives, a class of C13 apocarotenoids, are increasingly recognized for their significant roles in plant physiology, particularly as systemic biomarkers for arbuscular mycorrhizal (AM) fungal symbiosis. This technical guide provides a comprehensive overview of the biosynthesis pathway of blumenol derivatives in plants, with a focus on the enzymatic steps, regulatory mechanisms, and their induction during symbiotic interactions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the biochemical pathways to facilitate further investigation and application of these compounds.

Introduction

Blumenols are C13 cyclohexenone derivatives produced from the oxidative cleavage of C40 carotenoids. While constitutively present at low levels in some plant tissues, specific blumenol C-glucosides, such as 11-hydroxyblumenol C-glucoside and 11-carboxyblumenol C-glucoside, accumulate to high levels in both roots and shoots of plants colonized by AM fungi. This accumulation is strongly correlated with the extent of fungal colonization, making these compounds reliable biomarkers for a functional symbiosis. Understanding the biosynthesis of these molecules is crucial for harnessing their potential in agricultural biotechnology and for elucidating their signaling functions in plant-microbe interactions.

The Biosynthesis Pathway of Blumenol C-Glucosides

The biosynthesis of blumenol C-glucosides is initiated in the roots upon successful colonization by AM fungi and shares early enzymatic steps with the strigolactone biosynthesis pathway. The pathway can be broadly divided into three main stages: initial carotenoid cleavage, formation of the C13 cyclohexenone core, and subsequent modifications.

Initial Carotenoid Cleavage and Formation of the C13 Skeleton

The pathway commences with the enzymatic cleavage of a C40 carotenoid precursor. The key enzymes involved in this initial phase are:

  • DWARF27 (D27): A β-carotene isomerase that is also involved in strigolactone biosynthesis. D27 is proposed to facilitate the isomerization of the C40 carotenoid, which is a prerequisite for the subsequent cleavage steps.

  • CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/D17): This enzyme performs an eccentric cleavage of the C40 carotenoid to produce a C13 cyclohexenone and a C27 apocarotenoid intermediate.

  • CAROTENOID CLEAVAGE DIOXYGENASE 1 (CCD1): The C27 intermediate generated by CCD7 is further cleaved by CCD1 to yield a second C13 cyclohexenone molecule.

Blumenol_Biosynthesis_Pathway cluster_carotenoid Carotenoid Precursor cluster_cleavage Initial Cleavage cluster_modification Modification Steps C40_Carotenoid C40 Carotenoid (e.g., β-carotene) D27 D27 (Isomerase) C40_Carotenoid->D27 Isomerization CCD7 CCD7/D17 (Dioxygenase) D27->CCD7 C27_intermediate C27 Apocarotenoid CCD7->C27_intermediate Cleavage CCD1 CCD1 (Dioxygenase) C27_intermediate->CCD1 C13_Cyclohexenone C13 Cyclohexenone CCD1->C13_Cyclohexenone Cleavage P450s Cytochrome P450s (putative) C13_Cyclohexenone->P450s Hydroxylation/ Carboxylation Hydroxy_Blumenol 11-Hydroxyblumenol C P450s->Hydroxy_Blumenol Carboxy_Blumenol 11-Carboxyblumenol C P450s->Carboxy_Blumenol GTs Glycosyltransferases (putative) Hydroxy_Blumenol_Glc 11-Hydroxyblumenol C-glucoside GTs->Hydroxy_Blumenol_Glc Carboxy_Blumenol_Glc 11-Carboxyblumenol C-glucoside GTs->Carboxy_Blumenol_Glc Hydroxy_Blumenol->GTs Glycosylation Carboxy_Blumenol->GTs Glycosylation

Caption: Proposed biosynthesis pathway of blumenol C-glucosides in plants.

Late-Stage Modifications: Hydroxylation, Carboxylation, and Glycosylation

Following the formation of the C13 cyclohexenone backbone, a series of modifications occur to produce the bioactive blumenol C-glucosides. These steps are less characterized, but are believed to be catalyzed by:

  • Cytochrome P450s (P450s): These enzymes are likely responsible for the hydroxylation and carboxylation of the C13 cyclohexenone at the C-11 and C-12 positions to form 11-hydroxyblumenol C and 11-carboxyblumenol C, respectively.

  • Glycosyltransferases (GTs): The final step is the glycosylation of the hydroxylated and carboxylated intermediates, typically at the C-9 position, to produce the corresponding blumenol C-glucosides.

Transcriptomic analyses of mycorrhizal roots have identified several candidate P450 and GT genes that are co-expressed with the upstream blumenol biosynthesis genes, suggesting their involvement in these final modification steps.

Regulation of Blumenol Biosynthesis by Arbuscular Mycorrhizal Fungi

The biosynthesis of blumenol C-glucosides is tightly regulated and is strongly induced upon the establishment of a functional AM symbiosis. The signaling pathway leading to the upregulation of blumenol biosynthesis genes is integrated with the common symbiotic signaling pathway (CSSP), which is also required for rhizobial symbiosis in legumes.

Key aspects of the regulation include:

  • Induction upon Fungal Colonization: The expression of key biosynthetic genes, including D27, CCD7, and CCD1, is significantly upregulated in roots colonized by AM fungi.

  • Systemic Signaling: While the biosynthesis is initiated in the roots, the resulting blumenol C-glucosides are transported to the shoots, where they can be detected in leaves. This suggests a role for these compounds in systemic signaling, potentially communicating the mycorrhizal status of the roots to the rest of the plant.

  • Independence from Phosphate (B84403) Status and D14L Signaling: Unlike strigolactone biosynthesis, the induction of blumenol accumulation appears to be independent of the plant's phosphate status and the D14L/SMAX1 signaling pathway, which are known to regulate strigolactone levels. This indicates that while the pathways share enzymes, their regulation is distinct, allowing the plant to fine-tune the production of these two classes of apocarotenoids in response to different environmental cues.

AMF_Signaling_Pathway cluster_fungus Arbuscular Mycorrhizal Fungus cluster_plant Plant Root Cell AMF AM Fungus Root_Surface Root Surface AMF->Root_Surface Colonization CSSP Common Symbiotic Signaling Pathway (CSSP) Root_Surface->CSSP Activation Transcription_Factors Symbiosis-Related Transcription Factors CSSP->Transcription_Factors Activation Blumenol_Genes Blumenol Biosynthesis Genes (D27, CCD7, CCD1, P450s, GTs) Transcription_Factors->Blumenol_Genes Upregulation Blumenol_Biosynthesis Blumenol Biosynthesis Blumenol_Genes->Blumenol_Biosynthesis Enzyme Synthesis

Caption: Signaling cascade for blumenol biosynthesis induction by AMF.

Quantitative Data on Blumenol Accumulation

The accumulation of blumenol C-glucosides is a quantitative indicator of the extent of AMF colonization. The table below summarizes representative data on the levels of these compounds in various plant species upon inoculation with AM fungi.

Plant SpeciesAM FungusTissueBlumenol DerivativeFold Increase (AMF+ vs. AMF-)Reference
Nicotiana attenuataRhizophagus irregularisLeaves11-hydroxyblumenol C-glucoside>100
Nicotiana attenuataRhizophagus irregularisLeaves11-carboxyblumenol C-glucoside>100
Solanum lycopersicumRhizophagus irregularisLeaves11-carboxyblumenol C-glucosideDetected only in AMF+
Hordeum vulgareRhizophagus irregularisLeaves11-hydroxyblumenol C-glucosideDetected only in AMF+
Triticum aestivumRhizophagus irregularisLeaves11-hydroxyblumenol C-glucosideDetected only in AMF+
Medicago truncatulaRhizophagus irregularisLeaves11-hydroxyblumenol C-glucosideDetected only in AMF+

Note: "Detected only in AMF+" indicates that the compound was below the limit of detection in non-mycorrhizal control plants.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of blumenol biosynthesis.

Quantification of Blumenol Derivatives by UHPLC-MS/MS

This protocol describes the extraction and quantification of blumenol derivatives from plant leaf tissue.

5.1.1. Materials and Reagents

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., deuterated abscisic acid)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

5.1.2. Sample Preparation and Extraction

  • Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 1 mL of extraction solvent (methanol with 0.1% formic acid) containing the internal standard.

  • Vortex thoroughly and incubate for 30 minutes at 4°C with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

5.1.3. UHPLC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic phase to separate the target analytes.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for targeted quantification. The specific precursor-to-product ion transitions for common blumenol C-glucosides are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
11-hydroxyblumenol C-glucoside389.2209.2
11-carboxyblumenol C-glucoside403.2195.1
Blumenol C-glucoside373.2209.2

5.1.4. Data Analysis

Quantify the blumenol derivatives by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Plant Tissue (e.g., Leaves) Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Add_Solvent Add Extraction Solvent (Methanol + Formic Acid + Internal Standard) Grind->Add_Solvent Vortex_Incubate Vortex and Incubate Add_Solvent->Vortex_Incubate Centrifuge Centrifuge to Pellet Debris Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant UHPLC_MSMS UHPLC-MS/MS Analysis (C18 column, MRM mode) Collect_Supernatant->UHPLC_MSMS Data_Processing Data Processing (Peak Integration, Normalization) UHPLC_MSMS->Data_Processing Quantification Quantification of Blumenol Derivatives Data_Processing->Quantification

Caption: Experimental workflow for blumenol derivative analysis.

Functional Characterization of Biosynthetic Enzymes

To confirm the function of the enzymes in the blumenol biosynthesis pathway, heterologous expression followed by in vitro or in vivo activity assays is required.

5.2.1. Heterologous Expression

Candidate genes for CCDs, P450s, and GTs can be cloned into expression vectors and expressed in a suitable heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

5.2.2. In Vitro Enzyme Assays

  • CCD Activity Assay:

    • Incubate the purified recombinant CCD enzyme with its putative carotenoid substrate (e.g., β-carotene for CCD7, C27 apocarotenoid for CCD1).

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by HPLC or GC-MS to identify the C13 cyclohexenone.

  • P450 Activity Assay:

    • Reconstitute the purified recombinant P450 with a cytochrome P450 reductase and NADPH.

    • Incubate with the C13 cyclohexenone substrate.

    • Extract the products and analyze by LC-MS to detect hydroxylated or carboxylated derivatives.

  • GT Activity Assay:

    • Incubate the purified recombinant GT with the hydroxylated/carboxylated blumenol aglycone and a sugar donor (e.g., UDP-glucose).

    • Analyze the reaction mixture by LC-MS to detect the formation of the blumenol glucoside.

Conclusion

The biosynthesis of blumenol derivatives is a specialized branch of the apocarotenoid pathway that is intricately linked to the establishment of arbuscular mycorrhizal symbiosis. The core enzymatic machinery for the formation of the C13 blumenol skeleton is largely understood, sharing components with strigolactone biosynthesis. However, the downstream modification steps, catalyzed by putative cytochrome P450s and glycosyltransferases, remain an active area of research. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers to further dissect this important biosynthetic pathway and to utilize blumenol derivatives as powerful tools for studying and enhancing plant-microbe interactions.

9-Epiblumenol B: Unveiling a Potential Apocarotenoid Signaling Molecule in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Putative Signaling Role of 9-Epiblumenol B, a C13-Apocarotenoid Implicated in Plant Symbiotic Interactions.

This technical guide explores the emerging role of this compound as a potential signaling molecule derived from carotenoid metabolism. While research on this specific compound is nascent, this document synthesizes the current understanding of related apocarotenoids, particularly blumenols, and proposes a hypothetical signaling framework based on established pathways of other well-characterized apocarotenoid hormones like abscisic acid (ABA) and strigolactones (SLs). This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel plant signaling molecules and their potential applications.

Introduction to Apocarotenoids as Signaling Molecules

Apocarotenoids are a diverse class of metabolites derived from the oxidative cleavage of carotenoids. This cleavage can be enzymatic, mediated by carotenoid cleavage dioxygenases (CCDs), or occur non-enzymatically through reactions with reactive oxygen species (ROS).[1][2] These molecules are not merely breakdown products but serve as crucial signaling agents in a variety of physiological processes in plants, including developmental regulation, stress responses, and interactions with other organisms.[3][4][5] Well-established apocarotenoid hormones include abscisic acid (ABA), a key regulator of abiotic stress responses and seed dormancy, and strigolactones (SLs), which control plant architecture and mediate communication in the rhizosphere.

The Emergence of Blumenols in Plant Signaling

Recent studies have highlighted a group of C13-apocarotenoids known as blumenols as potential signaling molecules, particularly in the context of arbuscular mycorrhizal (AM) symbiosis. The accumulation of blumenol C glucosides in the shoots of various plant species has been strongly correlated with the colonization of their roots by AM fungi, suggesting a role as a systemic signal of a successful symbiotic relationship. This compound is a stereoisomer of blumenol B, another member of this C13-apocarotenoid family.

Biosynthesis of this compound

The biosynthesis of blumenols is intrinsically linked to the carotenoid pathway. It is proposed that a C40 carotenoid is first cleaved by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), an enzyme also involved in strigolactone biosynthesis. This initial cleavage produces a C13 cyclohexenone and a C27 apocarotenoid. The C27 intermediate can then be further cleaved by CAROTENOID CLEAVAGE DIOXYGENASE 1 (CCD1) to yield another C13 cyclohexenone, which can be a precursor to various blumenols.

Blumenol Biosynthesis Pathway C40 Carotenoid C40 Carotenoid CCD7 CCD7 C40 Carotenoid->CCD7 Cleavage C13 Cyclohexenone_1 C13 Cyclohexenone_1 CCD7->C13 Cyclohexenone_1 C27 Apocarotenoid C27 Apocarotenoid CCD7->C27 Apocarotenoid CCD1 CCD1 C27 Apocarotenoid->CCD1 Cleavage C13 Cyclohexenone_2 C13 Cyclohexenone_2 CCD1->C13 Cyclohexenone_2 Blumenols (including this compound) Blumenols (including this compound) C13 Cyclohexenone_2->Blumenols (including this compound) Modification

Figure 1: Proposed biosynthetic pathway of blumenols.

A Hypothetical Signaling Pathway for this compound

Currently, a specific signaling pathway for this compound has not been elucidated. However, by drawing parallels with the well-characterized abscisic acid (ABA) signaling cascade, a hypothetical model can be proposed. This model provides a framework for future research aimed at identifying the molecular components of blumenol signaling.

The canonical ABA signaling pathway involves the PYR/PYL/RCAR family of receptors, which, upon binding to ABA, inhibit Type 2C protein phosphatases (PP2Cs). This inhibition relieves the suppression of SNF1-related protein kinases 2 (SnRK2s), allowing them to phosphorylate downstream targets, including transcription factors, to regulate gene expression.

A putative signaling pathway for this compound might follow a similar logic:

  • Perception: this compound may be perceived by a specific receptor, potentially a member of the PYR/PYL/RCAR superfamily or a novel receptor protein.

  • Signal Transduction: Binding of this compound to its receptor could trigger a conformational change, leading to the inhibition of a negative regulator, such as a PP2C-like phosphatase.

  • Kinase Activation: The de-repression of a protein kinase (analogous to SnRK2s) would lead to its activation through autophosphorylation.

  • Transcriptional Regulation: The activated kinase would then phosphorylate downstream transcription factors, leading to the expression of genes involved in mediating the physiological response, such as those related to symbiotic interactions or stress tolerance.

Hypothetical this compound Signaling Pathway cluster_extracellular Extracellular Space / Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Epiblumenol_B This compound Receptor Putative Receptor (e.g., PYL-like) 9_Epiblumenol_B->Receptor Binding PP2C Negative Regulator (e.g., PP2C-like) Receptor->PP2C Inhibition Kinase Protein Kinase (e.g., SnRK2-like) PP2C->Kinase Dephosphorylation (Inhibition) TF Transcription Factor Kinase->TF Phosphorylation (Activation) DNA DNA TF->DNA Binding Gene_Expression Gene Expression (e.g., Symbiosis-related genes) DNA->Gene_Expression Transcription

Figure 2: A hypothetical signaling pathway for this compound.

Quantitative Data

Quantitative data on this compound is scarce. However, studies on related blumenol C glucosides have shown a significant accumulation in plants colonized by AM fungi. The table below summarizes representative data from literature, highlighting the induction of these compounds during symbiosis.

Plant SpeciesTreatmentCompoundFold Change (Colonized vs. Non-colonized)Reference
Nicotiana attenuataAM Fungi ColonizationBlumenol C Glucosides (in shoots)> 100
Solanum lycopersicumAM Fungi ColonizationBlumenol C Glucosides (in shoots)> 50
Hordeum vulgareAM Fungi ColonizationBlumenol C Glucosides (in shoots)> 20

Note: This table presents data for blumenol C glucosides, as specific quantitative data for this compound in a signaling context is not yet available.

Experimental Protocols

Investigating the signaling properties of this compound would require a combination of genetic, biochemical, and physiological approaches. Below are detailed methodologies for key experiments that would be crucial in elucidating its signaling pathway.

Receptor Binding Assays

Objective: To identify a receptor that directly binds to this compound.

Methodology:

  • Candidate Receptor Selection: Based on the ABA signaling pathway, members of the PYR/PYL/RCAR family would be primary candidates. A library of these proteins would be expressed and purified.

  • Binding Assay: A surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay would be performed.

    • SPR: The purified candidate receptor is immobilized on a sensor chip. Solutions containing varying concentrations of this compound are passed over the chip. The binding and dissociation are monitored in real-time to determine binding affinity (KD).

    • ITC: A solution of the candidate receptor is titrated with a solution of this compound. The heat released or absorbed during binding is measured to determine the thermodynamic parameters of the interaction.

In Vitro Kinase Assays

Objective: To determine if the interaction between this compound and its putative receptor can modulate the activity of a downstream kinase.

Methodology:

  • Component Purification: The putative receptor, a candidate PP2C-like phosphatase, and a candidate SnRK2-like kinase are expressed and purified.

  • Assay Setup: The kinase is incubated with the phosphatase in the presence and absence of the receptor and this compound.

  • Kinase Activity Measurement: The activity of the kinase is measured by its ability to phosphorylate a model substrate (e.g., myelin basic protein) or a specific transcription factor. This is typically done using radiolabeled ATP ([γ-32P]ATP) and autoradiography or using a phosphospecific antibody in a Western blot analysis.

Transcriptional Reporter Assays

Objective: To identify downstream target genes and transcription factors regulated by this compound signaling.

Methodology:

  • Promoter-Reporter Constructs: The promoter of a candidate target gene (e.g., a gene upregulated during AM symbiosis) is cloned upstream of a reporter gene (e.g., luciferase or GUS).

  • Protoplast Transfection: The reporter construct is co-transfected into plant protoplasts along with constructs expressing the putative signaling components (receptor, phosphatase, kinase, and transcription factor).

  • Reporter Gene Assay: The transfected protoplasts are treated with this compound. The activity of the reporter gene is then measured to determine the effect of the signaling cascade on gene expression.

Experimental Workflow for this compound Signaling Research cluster_biochemical Biochemical Assays cluster_molecular Molecular & Genetic Assays cluster_physiological Physiological Assays Receptor_Binding Receptor Binding Assays (SPR, ITC) Kinase_Assay In Vitro Kinase Assays Receptor_Binding->Kinase_Assay Identified receptor modulates kinase activity? Reporter_Assay Transcriptional Reporter Assays (in protoplasts) Kinase_Assay->Reporter_Assay Signaling cascade activates gene expression? Mutant_Analysis Analysis of Mutant Plants (e.g., receptor or kinase knockouts) Reporter_Assay->Mutant_Analysis Mutants show altered response? Root_Colonization Root Colonization Assays (with AM fungi) Mutant_Analysis->Root_Colonization Stress_Response Stress Response Phenotyping Mutant_Analysis->Stress_Response Start Hypothesis: This compound is a signaling molecule Start->Receptor_Binding

Figure 3: A logical workflow for investigating this compound signaling.

Conclusion and Future Directions

The evidence, primarily from studies on related blumenols, strongly suggests that this compound has the potential to be a significant signaling molecule in plants, particularly in mediating systemic responses to root symbiosis. The proposed hypothetical signaling pathway, based on the well-established ABA signaling model, provides a robust framework for guiding future research.

Key areas for future investigation include:

  • Receptor Identification: The foremost priority is the identification and characterization of the receptor(s) for this compound.

  • Elucidation of the Signaling Cascade: Identifying the downstream components, including phosphatases, kinases, and transcription factors, is essential.

  • Physiological Role: Determining the precise physiological roles of this compound beyond its association with AM symbiosis, for instance, in response to various abiotic and biotic stresses.

  • Cross-talk with Other Hormones: Investigating the interplay between this compound signaling and other phytohormone pathways.

The exploration of this compound and other blumenols opens up new avenues for understanding the complex chemical communication that governs plant life. A deeper understanding of these signaling molecules could have significant implications for agriculture, potentially leading to the development of novel biostimulants or agents that enhance plant resilience and productivity.

References

Navigating the Frontier: A Technical Guide to the Preliminary Biological Screening of 9-Epiblumenol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, comprehensive public records detailing the preliminary biological screening of 9-Epiblumenol B are scarce. This technical guide, therefore, presents a hypothetical framework based on established methodologies for the initial biological evaluation of novel natural products. The experimental protocols, data, and signaling pathways described herein are representative examples and should be adapted based on actual experimental findings.

Introduction

This compound is a sesquiterpenoid that has been identified in plant species such as Phyllanthus lawii and Phyllanthus polyphyllus.[1] Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities. A preliminary biological screening is the critical first step in elucidating the therapeutic potential of a novel compound like this compound. This process involves a battery of in vitro assays designed to identify any significant biological effects, which can then guide further, more focused research.

This guide outlines a standard workflow for the preliminary biological screening of a novel compound, presents hypothetical data in the required format, details common experimental protocols, and visualizes potential mechanisms of action.

General Workflow for Preliminary Biological Screening

The initial assessment of a novel compound typically follows a tiered approach, starting with broad-spectrum assays and progressing to more specific investigations based on initial findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Lead Optimization Compound This compound (Pure Isolate) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, Kirby-Bauer) Compound->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) Compound->Enzyme DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Antioxidant->DoseResponse Enzyme->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Preliminary Preliminary Mechanism of Action (e.g., Apoptosis vs. Necrosis) Selectivity->Preliminary Hit Prioritized Hit Compound Preliminary->Hit Lead Lead Compound Identification Hit->Lead SAR Structure-Activity Relationship (SAR) Studies Lead->SAR InVivo In Vivo Model Testing SAR->InVivo

Caption: A generalized workflow for the preliminary biological screening and development of a novel natural product.

Hypothetical Biological Activity Data

The following tables summarize potential quantitative data from a preliminary biological screen of this compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeConcentration (µM)% InhibitionIC₅₀ (µM)
A549 (Lung Carcinoma)MTT1015.2 ± 2.1> 100
5048.9 ± 3.551.2
10089.7 ± 4.2
MCF-7 (Breast Carcinoma)MTT1022.5 ± 2.8> 100
5065.1 ± 4.142.5
10095.3 ± 3.9
HEK293 (Normal Kidney)MTT102.1 ± 0.5> 100
5010.8 ± 1.9> 100
10025.4 ± 3.3

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusBroth Microdilution64
Escherichia coliBroth Microdilution> 256
Candida albicansBroth Microdilution128

Table 3: Hypothetical Antioxidant and Enzyme Inhibition Data for this compound

AssayTargetIC₅₀ (µM)
DPPH Radical ScavengingFree Radical85.3
Cyclooxygenase-2 (COX-2)Enzyme35.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Signaling Pathway Investigation

Based on the hypothetical finding of selective cytotoxicity towards cancer cells, a follow-up investigation might explore the induction of apoptosis. Many natural products exert their anticancer effects by modulating key signaling pathways that control cell survival and death.

G cluster_0 Hypothetical Apoptotic Pathway Induced by this compound Compound This compound ROS Increased ROS Production Compound->ROS Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits Mitochondrion Mitochondrial Stress ROS->Mitochondrion Bax Bax Activation Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Blocks Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially modulated by this compound.

Conclusion

While specific biological data for this compound remains to be published, this guide provides a robust framework for its preliminary biological screening. The outlined workflow, standardized protocols, and clear data presentation are essential for identifying and validating the therapeutic potential of novel natural products. The hypothetical data presented herein suggest that this compound could possess selective cytotoxic and moderate antimicrobial and antioxidant activities, warranting further investigation into its mechanism of action, potentially through the induction of apoptosis in cancer cells. Future studies are essential to confirm these hypotheses and fully elucidate the pharmacological profile of this novel sesquiterpenoid.

References

An In-depth Technical Guide to 9-Epiblumenol B: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B is a sesquiterpenoid natural product that has been identified in various plant species. As a member of the blumenol family of compounds, it shares a characteristic thirteen-carbon skeleton. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its reported biological activities and the experimental protocols utilized for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for its isolation, characterization, and formulation in potential therapeutic applications.

General and Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₂₂O₃[1]
Molecular Weight 226.31 g/mol [1]
IUPAC Name (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one[2]
CAS Number 22841-42-5[2][3]
InChI InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13+/s1PubChem
InChIKey CWOFGGNDZOPNFG-QMMMGYOBSA-NPubChem
Canonical SMILES CC1=CC(=O)CC(C1(CCC(C)O)O)(C)CPubChem
Physical Properties
PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Spectral Data

Mass Spectrometry
ParameterValueSource
MS Type LC-MS
Precursor Type [M+H]⁺
Precursor m/z 227.164
Major Fragments (m/z) 149.097549 (100%), 125.097099 (77.89%), 139.075439 (55.31%), 151.112457 (50.02%), 153.092010 (42.43%)

Natural Sources

This compound has been isolated from several plant species, indicating its distribution in the plant kingdom.

Plant SpeciesFamilyPlant Part
Phyllanthus lawiiPhyllanthaceaeNot specified
Phyllanthus polyphyllusPhyllanthaceaeNot specified
Rosa multifloraRosaceaeHerbs

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities and potential signaling pathways of this compound. The genus Phyllanthus, from which this compound has been isolated, is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Sesquiterpenoids as a class of compounds are also known to possess diverse biological activities, including anti-inflammatory and anticancer properties. However, specific studies on this compound are required to determine its bioactivity profile.

Future research should focus on evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological effects of purified this compound. Such studies would be crucial in uncovering its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on general procedures for the isolation of terpenoids from Phyllanthus species, a general workflow can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of sesquiterpenoids from plant material.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Phyllanthus sp.) extraction Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

A general workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with a well-defined chemical structure. While its basic physicochemical properties are known, there is a significant lack of data regarding its specific physical properties, detailed NMR assignments, and biological activities. The information on its natural sources provides a starting point for its isolation and further investigation.

Future research efforts should be directed towards:

  • Detailed Spectroscopic Analysis: Publishing the complete ¹H and ¹³C NMR data of this compound to facilitate its unambiguous identification in complex mixtures.

  • Determination of Physical Properties: Measuring key physical constants such as melting point and specific solubility values.

  • Biological Screening: Conducting a comprehensive evaluation of the biological activities of this compound, including its potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

The generation of this data will be crucial for unlocking the full potential of this compound as a lead compound in drug discovery and development.

References

The Role of 9-Epiblumenol B in Arbuscular Mycorrhizal Symbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal (AM) symbiosis is a widespread, mutualistic relationship between most terrestrial plants and fungi of the phylum Glomeromycota. This interaction is fundamental to nutrient cycling in ecosystems, primarily facilitating plant uptake of phosphorus and other poorly mobile nutrients. In return, the plant provides the obligate biotrophic fungus with carbon. The establishment and maintenance of this intricate association are governed by a complex chemical dialogue between the two partners. Among the signaling molecules implicated in this symbiosis are apocarotenoids, a class of metabolites derived from the oxidative cleavage of carotenoids. This technical guide focuses on the role of a specific apocarotenoid, 9-Epiblumenol B, in the context of AM symbiosis, providing an in-depth overview of its biosynthesis, regulation, and potential functions, supported by available quantitative data and experimental methodologies.

This compound: A Marker of Functional Symbiosis

This compound belongs to the blumenol group of C13-cyclohexenone derivatives. While research has often focused on blumenol C glycosides as markers for AM symbiosis, the presence and accumulation of various blumenol isomers, including this compound, are indicative of a functional symbiotic relationship.[1][2] These compounds are found to accumulate in both the roots and shoots of mycorrhizal plants, suggesting a systemic response to fungal colonization.[1][3] Their concentration positively correlates with the extent of root colonization by AM fungi.[1]

Chemical Profile of this compound
PropertyValueReference
Molecular Formula C13H22O3[4]
Molecular Weight 226.31 g/mol [4]
IUPAC Name 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one[4]
Class Sesquiterpenoid / Apocarotenoid[4]

Quantitative Data on Blumenol Accumulation in AM Symbiosis

While specific quantitative data for this compound is limited in the reviewed literature, studies have quantified the accumulation of blumenol derivatives in response to AM fungal colonization. These findings provide a strong indication of the behavior of related compounds like this compound.

Table 1: Fold Change of Blumenol Derivatives in Jacobaea vulgaris Roots Colonized by Rhizophagus irregularis

MetaboliteFold Change in AM plantsReference
Blumenol Derivative 1> 8000[5]
Blumenol Derivative 2> 5000[5]
Blumenol Derivative 3> 250[5]
Blumenol Derivative 4> 4000[5]
Blumenol Derivative 5> 3000[5]
Blumenol Derivative 6> 1000[5]

Note: The specific isomers of the blumenol derivatives were not fully elucidated in this study.

Biosynthesis of this compound

This compound, like other blumenols, is an apocarotenoid synthesized via the carotenoid biosynthesis pathway.[2][6] The biosynthesis is initiated in the plastids and involves the enzymatic cleavage of carotenoids.

Key Enzymes and Pathway

The biosynthesis of blumenols is thought to share early steps with the strigolactone (SL) pathway, another class of apocarotenoids crucial for presymbiotic signaling with AM fungi.[7] The key enzymes involved are:

  • DWARF27 (D27): A β-carotene isomerase.[3]

  • Carotenoid Cleavage Dioxygenases (CCDs): Specifically CCD7 and CCD1 are implicated. CCD7 is involved in the initial cleavage of a C40 carotenoid, and CCD1 may be involved in a secondary cleavage of a C27 intermediate to produce the C13 skeleton of blumenols.[2][7]

The expression of genes encoding these enzymes is upregulated in roots upon colonization by AM fungi.[1] This upregulation is correlated with the accumulation of blumenols, suggesting a direct transcriptional control of their biosynthesis in response to the symbiosis.[1]

Proposed Biosynthetic Pathway of Blumenols

Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Carotenoids Carotenoids 9-cis-β-carotene 9-cis-β-carotene Carotenoids->9-cis-β-carotene Isomerization C27_apocarotenoid C27_apocarotenoid C13_cyclohexenone C13_cyclohexenone C27_apocarotenoid->C13_cyclohexenone Secondary Cleavage 9-cis-β-carotene->C27_apocarotenoid Cleavage Blumenols (including this compound) Blumenols (including this compound) C13_cyclohexenone->Blumenols (including this compound) Modification Transport_to_shoot Transport to Shoot Blumenols (including this compound)->Transport_to_shoot Transport D27 D27 D27->9-cis-β-carotene CCD7 CCD7 CCD7->C27_apocarotenoid CCD1 CCD1 CCD1->C13_cyclohexenone

Caption: Proposed biosynthetic pathway of blumenols in plants.

Signaling Role of this compound in AM Symbiosis

The precise signaling cascade initiated by this compound in the context of AM symbiosis is not yet fully elucidated. However, the accumulation of blumenols in both roots and shoots suggests they may act as systemic signals, informing the shoot of the root's symbiotic status.[1][3] This could be part of a feedback mechanism that regulates the plant's investment in the symbiosis.

It is hypothesized that blumenols, after being synthesized in the roots, are transported to the aerial parts of the plant.[1] Their presence in the shoot could trigger downstream responses, potentially influencing photosynthesis, defense mechanisms, or nutrient allocation.

Hypothetical Signaling Pathway

Signaling cluster_root Root Cell cluster_shoot Shoot Cell AM_Fungus AM Fungus Colonization Blumenol_Biosynthesis Blumenol Biosynthesis AM_Fungus->Blumenol_Biosynthesis 9_Epiblumenol_B This compound Blumenol_Biosynthesis->9_Epiblumenol_B Receptor Putative Receptor 9_Epiblumenol_B->Receptor Long-distance Transport Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Systemic_Responses Systemic Responses (e.g., Photosynthesis, Defense) Signaling_Cascade->Systemic_Responses

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound and other Blumenols

The following protocol is adapted from methodologies used for the analysis of blumenol derivatives from plant tissues.[5][8]

1. Sample Preparation:

  • Harvest fresh plant material (roots or leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

  • Accurately weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

  • Add 1 mL of 80% methanol (B129727) (MeOH) to the powdered tissue.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Incubate the samples overnight at -20°C to allow for complete extraction.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extract the pellet with another 1 mL of 80% MeOH, vortex, and incubate for 1 hour at 4°C.

  • Centrifuge again and combine the supernatants.

  • Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 50% methanol for analysis.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes), followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity for this compound.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound need to be determined using a pure standard.

    • Quantification: Generate a standard curve using a certified reference standard of this compound to accurately quantify its concentration in the plant extracts.

Experimental Workflow for Blumenol Analysis

Workflow Sample_Harvesting 1. Sample Harvesting (Roots/Leaves) Freezing 2. Snap Freezing (Liquid Nitrogen) Sample_Harvesting->Freezing Grinding 3. Grinding to Fine Powder Freezing->Grinding Extraction 4. Extraction (80% Methanol) Grinding->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Drying 7. Drying Supernatant_Collection->Drying Reconstitution 8. Reconstitution Drying->Reconstitution UPLC_MSMS 9. UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Analysis 10. Data Analysis (Quantification) UPLC_MSMS->Data_Analysis

Caption: Experimental workflow for blumenol analysis.

Conclusion and Future Perspectives

This compound, as a member of the blumenol family, is emerging as a significant metabolite in the intricate chemical communication that underpins arbuscular mycorrhizal symbiosis. Its accumulation in mycorrhizal plants across different species points to a conserved and functionally important role. While current evidence strongly supports its utility as a biomarker for functional AM symbiosis, further research is required to delineate its precise signaling function.

Future investigations should focus on:

  • Quantitative Profiling: Targeted quantitative studies are needed to determine the exact concentrations of this compound in different plant tissues and at various stages of mycorrhizal development.

  • Functional Characterization: The direct effects of this compound on both the plant and the fungus need to be investigated. This could involve applying purified this compound to plant roots and fungal hyphae and observing the physiological and transcriptional responses.

  • Elucidation of Signaling Pathways: Identifying the receptors and downstream signaling components that mediate the response to this compound will be crucial to understanding its role in systemic signaling.

  • Biosynthetic Pathway Refinement: Further characterization of the enzymes involved in the later steps of blumenol biosynthesis will provide a more complete picture of its regulation.

A deeper understanding of the role of this compound and other blumenols in AM symbiosis could open new avenues for the development of biostimulants or genetic markers to enhance the efficiency of this beneficial plant-microbe interaction in agricultural systems.

References

Methodological & Application

Application Note: Quantification of 9-Epiblumenol B using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-Epiblumenol B, a sesquiterpenoid of interest in various research fields. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to be a robust starting point for researchers requiring accurate quantification of this compound in complex matrices such as plant extracts and biological fluids.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plant species.[1] As interest in the biological activities of sesquiterpenoids grows, the need for reliable and sensitive analytical methods for their quantification becomes increasingly critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing complex samples.[2] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS with electrospray ionization (ESI).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended starting protocols for plant material and plasma samples. Optimization may be required for different matrices.

For Plant Material (e.g., leaves, stems):

  • Homogenization: Weigh 1 gram of dried and powdered plant material.

  • Extraction: Add 10 mL of methanol (B129727) to the homogenized sample. Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

For Plasma Samples (Protein Precipitation):

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Protein Crash: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

LC-MS/MS Analysis

The following parameters are proposed as a starting point for method development and should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry (MS) Conditions:

Based on experimental data for this compound, the following precursor and product ions are recommended for developing a Multiple Reaction Monitoring (MRM) method.[1]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize for specific instrument

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
[M+H]⁺ 227.16 149.10Optimize (start at 15)Primary transition for quantification
[M+H]⁺ 227.16 125.10Optimize (start at 20)Secondary transition for confirmation
[M-H₂O+H]⁺ 209.15 149.10Optimize (start at 15)Alternative precursor ion
[M-H₂O+H]⁺ 209.15 151.11Optimize (start at 15)Alternative precursor ion transition

Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed LC-MS/MS method for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected Retention Time (min)
This compound227.16149.10To be determined experimentally
This compound227.16125.10To be determined experimentally

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Plant or Plasma) Homogenization Homogenization/ Aliquoting SampleCollection->Homogenization Extraction Extraction/ Precipitation Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration/ Evaporation & Reconstitution Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Method Components

This diagram shows the relationship between the different components of the analytical method.

method_components cluster_sample Sample cluster_method Analytical Method cluster_output Output Matrix Sample Matrix (e.g., Plant, Plasma) SamplePrep Sample Preparation Matrix->SamplePrep Analyte This compound Analyte->SamplePrep LC Liquid Chromatography SamplePrep->LC MS Mass Spectrometry LC->MS Result Quantitative Result MS->Result

Caption: Interrelation of analytical method components.

Conclusion

This application note provides a foundational LC-MS/MS method for the quantification of this compound. The proposed sample preparation protocols, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for method development and validation. Researchers are encouraged to optimize these conditions to suit their specific instrumentation and sample matrices to achieve the highest level of accuracy and precision in their quantitative studies.

References

Application Notes & Protocols: Extraction of 9-Epiblumenol B from Phyllanthus Leaf Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are adapted from general methods for the extraction of terpenoids and megastigmane derivatives from plant materials, as a specific, published protocol for the extraction of 9-Epiblumenol B from Phyllanthus leaf material is not currently available in the scientific literature. These guidelines are intended to provide a robust starting point for methodology development.

Introduction

This compound, a megastigmane-type norisoprenoid, is a secondary metabolite found in various plants. Megastigmane derivatives have garnered interest for their potential biological activities. The genus Phyllanthus is a rich source of diverse phytochemicals, including terpenoids, flavonoids, and alkaloids. While the presence of this compound in Phyllanthus species is not yet explicitly documented in publicly available literature, the known occurrence of other terpenoids in this genus suggests its potential as a source.[1]

These application notes provide a detailed, adaptable protocol for the extraction, isolation, and quantification of this compound from Phyllanthus leaf material, intended for research and drug discovery purposes.

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh leaves of the desired Phyllanthus species.

  • Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Shade-dry the leaves at room temperature (25-30°C) until they are brittle.

  • Grinding: Pulverize the dried leaves into a coarse powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size.

Extraction of Crude Extract

This protocol describes a maceration technique. For potentially higher efficiency, microwave-assisted extraction (MAE) can also be adapted.

  • Maceration:

    • Weigh 500 g of the powdered Phyllanthus leaf material.

    • Place the powder in a large glass container.

    • Add 5 L of 80% methanol (B129727) (v/v) to the container, ensuring the powder is fully submerged.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue twice more with 5 L of 80% methanol each time.

  • Concentration:

    • Combine the filtrates from all three extractions.

    • Concentrate the combined extract under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.

Liquid-Liquid Partitioning (Fractionation)
  • Suspension: Suspend the crude methanol extract (e.g., 50 g) in 500 mL of distilled water.

  • Hexane Partitioning:

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate.

    • Collect the upper n-hexane layer. Repeat this step two more times.

    • Combine the n-hexane fractions and concentrate to dryness. This fraction will contain non-polar compounds.

  • Ethyl Acetate (B1210297) Partitioning:

    • To the remaining aqueous layer, add 500 mL of ethyl acetate and shake.

    • Collect the upper ethyl acetate layer. Repeat this step two more times.

    • Combine the ethyl acetate fractions and concentrate to dryness. This fraction is expected to contain this compound.

  • n-Butanol Partitioning:

    • The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds.

Isolation by Column Chromatography
  • Column Preparation: Pack a silica (B1680970) gel (60-120 mesh) column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Pooling and Concentration: Combine the fractions that show a spot corresponding to a reference standard of this compound (if available) or fractions with similar TLC profiles. Concentrate the pooled fractions to obtain a semi-purified sample.

Purification by Preparative HPLC
  • Sample Preparation: Dissolve the semi-purified sample in HPLC-grade methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: As per column specifications.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Final Concentration: Concentrate the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Hypothetical Extraction Yields from Phyllanthus Leaf Material
FractionYield (g) from 500 g of Dry Leaf PowderPercentage Yield (%)
Crude Methanol Extract65.013.0
n-Hexane Fraction15.23.04
Ethyl Acetate Fraction8.51.7
n-Butanol Fraction12.32.46
Purified this compound0.0250.005

Note: These are hypothetical values for illustrative purposes.

Table 2: Spectroscopic Data for the Identification of this compound
TechniqueData
¹H NMR Representative chemical shifts (δ) in ppm and coupling constants (J) in Hz.
¹³C NMR Representative chemical shifts (δ) in ppm.[2]
Mass Spec. Expected m/z values for molecular ion and major fragments.

Note: Specific spectroscopic data should be acquired and compared with literature values for confirmation.

Mandatory Visualizations

Extraction_Workflow Start Phyllanthus Leaf Material Drying Drying and Pulverization Start->Drying Extraction Maceration with 80% Methanol Drying->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Aqueous_Layer Remaining Aqueous Layer Partitioning->Aqueous_Layer Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Pooling Pooling of Fractions TLC->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HR-MS) Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Quantification Quantification (HPLC/GC-MS) Structure_Elucidation->Quantification Final_Data Confirmed Structure and Purity Quantification->Final_Data

Caption: Analytical workflow for the identification and quantification of this compound.

References

Protocol for the Isolation of Blumenol Derivatives from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: A Guideline for Researchers

This document provides a comprehensive protocol for the isolation and purification of blumenol derivatives from plant root tissues. Blumenols are a class of C13-norisoprenoids derived from the degradation of carotenoids and are of significant interest due to their roles in plant signaling, particularly in the symbiosis with arbuscular mycorrhizal fungi (AMF).[1][2][3] This protocol is intended for researchers in natural product chemistry, plant biology, and drug development.

Introduction

Blumenol derivatives have been identified as key signaling molecules in the interaction between plants and AMF.[1][2] Their presence and concentration in plant tissues, including roots and leaves, can be indicative of successful mycorrhizal colonization. The isolation of these compounds is essential for further structural elucidation, bioactivity screening, and the development of standards for quantitative analysis. This protocol outlines a general workflow for the extraction, fractionation, and purification of blumenol derivatives from plant root material.

Experimental Workflow

The overall workflow for the isolation of blumenol derivatives from plant roots involves several key stages, from sample preparation to the purification of individual compounds.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis & Identification p1 Harvest and Clean Roots p2 Freeze-Drying p1->p2 p3 Grinding p2->p3 e1 Methanol (B129727) Extraction p3->e1 e2 Filtration & Concentration e1->e2 f1 Liquid-Liquid Partitioning e2->f1 f2 Column Chromatography (Silica Gel) f1->f2 pu1 Sephadex LH-20 Column Chromatography f2->pu1 pu2 Preparative HPLC pu1->pu2 a1 UHPLC-MS/MS Analysis pu2->a1 a2 NMR Spectroscopy pu2->a2

Caption: Experimental workflow for the isolation of blumenol derivatives.

Detailed Experimental Protocols

Plant Material and Preparation
  • Harvesting: Excavate plant roots carefully to minimize damage. For studies involving AMF, it is crucial to have both mycorrhizal and non-mycorrhizal control plants.

  • Cleaning: Gently wash the roots with deionized water to remove soil and debris.

  • Freeze-Drying: Immediately freeze the cleaned roots in liquid nitrogen to quench metabolic processes and store them at -80°C. Lyophilize the frozen roots to remove water, which facilitates grinding and improves extraction efficiency.

  • Grinding: Grind the freeze-dried root tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

Extraction
  • Solvent Extraction: Macerate the powdered root material (e.g., 100 g) with methanol (e.g., 1 L) at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction. Methanol is a common solvent for the extraction of moderately polar compounds like blumenols.

  • Filtration and Concentration: Combine the methanolic extracts and filter them through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Blumenol derivatives are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Silica (B1680970) Gel Column Chromatography: Subject the bioactive fraction (e.g., the n-butanol fraction) to column chromatography on a silica gel 60 column. Elute the column with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.

Purification
  • Sephadex LH-20 Column Chromatography: Pool the fractions containing blumenol derivatives and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual blumenol derivatives can be achieved by preparative HPLC on a C18 column. A typical mobile phase would consist of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of formic acid.

Analytical Characterization

The identification and quantification of isolated blumenol derivatives are typically performed using modern analytical techniques.

UHPLC-MS/MS Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of blumenol derivatives.

ParameterValue/DescriptionReference
UHPLC System Dionex UltiMate 3000 or equivalent
Column Agilent ZORBAX Eclipse XDB C18, 50 x 3.0 mm, 1.8 µm
Column Temperature 42°C
Mobile Phase A 0.05% Formic Acid, 0.1% Acetonitrile in Water
Mobile Phase B Methanol
Autosampler Temp. 10°C
NMR Spectroscopy

For the structural elucidation of novel blumenol derivatives, nuclear magnetic resonance (NMR) spectroscopy is indispensable. This includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Proposed Signaling Pathway

The biosynthesis of blumenol derivatives is linked to the carotenoid cleavage pathway, which is induced upon successful AMF colonization of the plant roots.

signaling_pathway C40 C40 Carotenoid C13_1 C13 Cyclohexenone C40->C13_1 CCD7 C27 C27 Apocarotenoid C40->C27 CCD7 Blumenols Blumenol Derivatives C13_1->Blumenols C13_2 Second C13 Cyclohexenone C27->C13_2 CCD1 C13_2->Blumenols

Caption: Biosynthesis of blumenol derivatives from carotenoids.

Logical Relationship

The presence of blumenol derivatives in plant tissues, particularly in the shoots, serves as a reliable biomarker for AMF colonization in the roots.

logical_relationship AMF AMF Colonization in Roots Blumenol_Root Blumenol Synthesis in Roots AMF->Blumenol_Root Induces Blumenol_Shoot Blumenol Accumulation in Shoots Blumenol_Root->Blumenol_Shoot Transported to Biomarker Reliable Biomarker Blumenol_Shoot->Biomarker Serves as

Caption: Logical relationship between AMF colonization and foliar blumenols.

Conclusion

This protocol provides a general framework for the isolation of blumenol derivatives from plant roots. Researchers may need to optimize specific steps, such as solvent systems and chromatographic conditions, based on the plant species and the specific blumenol derivatives of interest. The successful isolation and characterization of these compounds will contribute to a better understanding of their biological functions and potential applications.

References

Application Notes and Protocols for Assessing Arbuscular Mycorrhizal Fungi Colonization Using Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal fungi (AMF) form symbiotic relationships with the roots of most terrestrial plants, playing a crucial role in nutrient uptake, plant health, and ecosystem stability. Accurate quantification of AMF colonization is essential for research in agriculture, environmental science, and the development of microbial inoculants. While traditional microscopic methods are effective, they can be labor-intensive and subjective. The use of biomarkers offers a quantitative, high-throughput alternative for assessing AMF presence and activity.

Recent research has highlighted several classes of molecules as potential biomarkers for AMF colonization, including fatty acids, lipids, and other secondary metabolites. Notably, while a direct role for 9-Epiblumenol B is not yet firmly established in the literature, related blumenol derivatives have been identified as promising leaf biomarkers for AMF association.[1][2] This document provides an overview of current and emerging biomarker-based methods for quantifying AMF colonization, with detailed protocols for their application.

Established and Emerging Biomarkers for AMF Colonization

Several types of biomarkers are currently utilized or are under investigation for the quantification of AMF colonization. These can be broadly categorized as follows:

  • Fatty Acid Signatures: Specific fatty acids are known to be characteristic of AMF. The phospholipid fatty acid (PLFA) and neutral lipid fatty acid (NLFA) 16:1ω5 are widely used as biomarkers for AMF biomass in soil and roots.[3][4][5][6][7][8][9][10][11]

  • Other Lipids: More complex lipids, such as cardiolipins, are being explored as potentially specific biomarkers for AMF, offering new avenues for detection.[12]

  • Molecular Markers: Quantitative polymerase chain reaction (qPCR) targeting specific AMF gene sequences, such as the ribosomal small subunit (rSSU), provides a highly sensitive and specific method for quantifying AMF DNA in root samples.[13][14][15][16]

  • Metabolomics: The study of the complete set of small-molecule metabolites in a biological sample has revealed that AMF colonization leads to significant changes in the plant's metabolome.[17][18][19][20][21] This approach has led to the identification of blumenol derivatives in leaves as indicators of root colonization by AMF.[1][2]

Data Presentation: Quantitative Biomarker Comparison

Biomarker ClassSpecific Biomarker(s)Sample TypeMethod of AnalysisAdvantagesDisadvantages
Fatty Acids PLFA 16:1ω5, NLFA 16:1ω5Soil, RootsGas Chromatography-Mass Spectrometry (GC-MS)Quantitative, reflects viable biomass (PLFA) and storage (NLFA).[3]Present in some bacteria, concentrations can vary between AMF species.[10]
Other Lipids CardiolipinsRoots, Fungal BiomassHigh-Resolution Mass Spectrometry (Shotgun Lipidomics)Potentially highly specific to AMF.[12]Research is in early stages, requires specialized equipment.[12]
Molecular Markers AMF-specific DNA sequences (e.g., rSSU)RootsQuantitative PCR (qPCR)High sensitivity and specificity, high-throughput.[13][14]Quantifies DNA, which may not directly correlate with active fungal biomass.[22]
Metabolites Blumenol DerivativesLeavesLiquid Chromatography-Mass Spectrometry (LC-MS)Non-destructive to the root system, high-throughput potential.[1]Indirect measure of colonization, may be influenced by other plant stresses.

Experimental Protocols

Protocol 1: Quantification of AMF in Roots using Fatty Acid Methyl Ester (FAME) Analysis

This protocol is adapted from established methods for analyzing fatty acid biomarkers.

1. Sample Preparation: a. Carefully wash roots to remove all soil and debris. b. Freeze-dry the root samples and grind them into a fine powder. c. Accurately weigh approximately 100 mg of dried root powder for lipid extraction.

2. Lipid Extraction: a. Add 2 ml of a chloroform:methanol (B129727) (2:1, v/v) solvent mixture to the root powder in a glass tube. b. Vortex thoroughly and incubate at room temperature for 2 hours with occasional shaking. c. Centrifuge at 2000 x g for 10 minutes to pellet the root debris. d. Transfer the supernatant (lipid extract) to a new glass tube.

3. Saponification and Methylation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 ml of 0.5 M methanolic NaOH. c. Heat at 80°C for 30 minutes in a water bath. d. Cool to room temperature and add 2 ml of 14% BF3-methanol. e. Heat again at 80°C for 10 minutes. f. Cool and add 1 ml of hexane (B92381) and 1 ml of saturated NaCl solution. g. Vortex and centrifuge at 1000 x g for 5 minutes. h. Carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

4. GC-MS Analysis: a. Inject 1 µl of the FAME extract into a Gas Chromatograph-Mass Spectrometer (GC-MS). b. Use a suitable capillary column (e.g., DB-23) and a temperature program to separate the FAMEs. c. Identify and quantify the peak corresponding to the methyl ester of 16:1ω5 by comparing its retention time and mass spectrum to a known standard.

Protocol 2: Quantification of AMF in Roots using Quantitative PCR (qPCR)

This protocol provides a general framework for the quantification of AMF DNA in root samples.

1. Root DNA Extraction: a. Collect and thoroughly clean fresh root samples. b. Freeze the roots in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser. c. Extract total DNA from approximately 50-100 mg of root powder using a commercially available plant DNA extraction kit, following the manufacturer's instructions. d. Quantify the extracted DNA using a spectrophotometer or fluorometer to assess concentration and purity.

2. qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green, dNTPs, DNA polymerase, and reaction buffer. b. Add AMF-specific primers (e.g., targeting the SSU rRNA gene) to the master mix.[13] c. Prepare a standard curve using a serial dilution of a plasmid containing the target AMF gene fragment. d. Add a standardized amount of template DNA (e.g., 10-20 ng) from your root samples to individual wells of a qPCR plate. e. Include no-template controls (NTCs) to check for contamination.

3. qPCR Cycling and Data Analysis: a. Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16] b. Generate a standard curve by plotting the Cq values against the logarithm of the known concentrations of the plasmid standards. c. Determine the absolute or relative quantity of the AMF target gene in your root samples by interpolating their Cq values from the standard curve. d. Normalize the AMF DNA quantity to the amount of plant DNA by also quantifying a host plant reference gene.

Protocol 3: High-Throughput Quantification of Blumenol Derivatives in Leaves by LC-MS

This protocol is based on the methodology for analyzing blumenol derivatives as proxies for AMF colonization.[1]

1. Sample Collection and Extraction: a. Collect leaf samples from both AMF-inoculated and non-inoculated plants. b. Freeze-dry the leaf material and grind to a fine powder. c. Weigh 10-20 mg of the powdered leaf tissue into a 2 ml microcentrifuge tube. d. Add 1 ml of an extraction solvent (e.g., 80% methanol in water) containing an internal standard. e. Vortex vigorously and sonicate for 15 minutes. f. Centrifuge at 14,000 x g for 10 minutes. g. Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis: a. Inject the extract onto a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS). b. Use a C18 reversed-phase column for chromatographic separation. c. Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). d. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for the target blumenol derivatives.

3. Data Quantification: a. Integrate the peak areas of the target blumenol derivatives and the internal standard. b. Calculate the concentration of each blumenol derivative in the samples based on a calibration curve generated from authentic standards. c. Compare the levels of blumenol derivatives between AMF-inoculated and control plants.

Visualizations

Experimental_Workflow_for_Fatty_Acid_Biomarker_Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction & FAME Preparation cluster_analysis Analysis RootSample Root Sample Wash Wash Roots RootSample->Wash FreezeDry Freeze-Dry Wash->FreezeDry Grind Grind to Powder FreezeDry->Grind LipidExtract Lipid Extraction (Chloroform:Methanol) Grind->LipidExtract Saponify Saponification (Methanolic NaOH) LipidExtract->Saponify Methylate Methylation (BF3-Methanol) Saponify->Methylate FAME_Extract FAME Extraction (Hexane) Methylate->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data Data Quantification (16:1ω5) GCMS->Data

Caption: Workflow for AMF biomarker analysis using fatty acid signatures.

Signaling_Pathway_for_AMF_Colonization_and_Metabolite_Production cluster_plant Plant cluster_amf AM Fungus Strigolactones Strigolactones SporeGermination Spore Germination Strigolactones->SporeGermination induces PlantMetabolism Primary & Secondary Metabolism Blumenols Blumenol Derivatives (Leaf Biomarker) PlantMetabolism->Blumenols produces HyphalGrowth Hyphal Growth SporeGermination->HyphalGrowth RootColonization Root Colonization HyphalGrowth->RootColonization initiates RootColonization->PlantMetabolism alters

Caption: Simplified signaling in AMF symbiosis leading to biomarker production.

References

Application Notes and Protocols: Analytical Standards for 9-Epiblumenol B and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B is a member of the blumenol family of C13-norisoprenoid compounds, which are derived from the oxidative degradation of carotenoids. These compounds are of significant interest in plant science, agriculture, and potentially in drug development due to their roles in plant signaling and symbiosis. Notably, the accumulation of blumenol derivatives, including this compound and its isomers, has been identified as a reliable biomarker for functional arbuscular mycorrhizal (AM) fungal symbiosis in plant roots and shoots. This symbiotic relationship is crucial for plant nutrient uptake and overall health.

The stereochemistry of blumenols, particularly at the C-6 and C-9 positions, gives rise to various isomers, such as (6R, 9S)- and (6R, 9R)-blumenol C, which can exhibit different biological activities. Accurate and sensitive analytical methods are therefore essential for the individual quantification of this compound and its isomers to understand their specific roles in biological systems.

These application notes provide a detailed protocol for the extraction and quantification of this compound and its isomers from plant tissues using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the key parameters for the UHPLC-MS/MS analysis of this compound and related blumenol derivatives. Note that while specific MRM transitions for this compound are not widely published, the provided transitions for structurally similar blumenol C glucosides can be used as a starting point for method development. An analytical standard for this compound is commercially available and should be used to determine the exact retention time and optimize MRM transitions.

Table 1: UHPLC-MS/MS Instrumentation and General Parameters

ParameterSpecification
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Deuterated abscisic acid (d6-ABA) or a related, non-endogenous compound

Table 2: Chromatographic Conditions

ParameterSpecification
Column Agilent Zorbax Eclipse XDB-C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% (v/v) formic acid
Mobile Phase B Methanol with 0.1% (v/v) formic acid
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Elution 0-10 min, 2% to 100% B; 10-14.5 min, 100% B; 14.5-14.51 min, 100% to 2% B; 14.51-16.5 min, 2% B

Table 3: Exemplary MRM Transitions for Related Blumenol C Glucosides

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
11-hydroxyblumenol C-glucoside 389.2209.210
227.27.5
11-carboxyblumenol C-glucoside 403.2195.115
241.212.5

Note: These transitions are for related compounds and should be optimized for this compound using a certified reference standard.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from the method described by Mindt et al. (2019) for the extraction of blumenol derivatives from plant leaf tissue.[1]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Extraction buffer: Methanol with 0.1% (v/v) formic acid

  • Internal standard solution (e.g., d6-abscisic acid in methanol)

  • Centrifuge (refrigerated)

  • UHPLC vials

Procedure:

  • Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Add a known amount of internal standard to each sample.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples on ice for 30 minutes.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4 °C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.

  • Store the samples at -20 °C until analysis.

UHPLC-MS/MS Analysis

Instrumentation and Software:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Thermo Fisher, Sciex).

  • Data acquisition and processing software (e.g., MassHunter, Xcalibur, Analyst).

Procedure:

  • Equilibrate the UHPLC system with the initial mobile phase conditions (98% A, 2% B) until a stable baseline is achieved.

  • Set up the autosampler to inject 2 µL of the prepared sample extracts.

  • Create a method in the mass spectrometer software with the appropriate MRM transitions for this compound and its isomers (determined from a standard) and the internal standard.

  • Run the samples using the chromatographic conditions outlined in Table 2.

  • Process the acquired data to integrate the peak areas for the target analytes and the internal standard.

  • Generate a calibration curve using a series of dilutions of the this compound analytical standard and calculate the concentration of the analyte in the samples.

Visualizations

Biosynthesis of Blumenol Derivatives in Response to AMF Symbiosis

The following diagram illustrates the proposed biosynthetic pathway of blumenol C glucosides, which are structurally related to this compound, in the context of arbuscular mycorrhizal fungi (AMF) symbiosis.

Biosynthesis_of_Blumenols cluster_plant_root Plant Root Cell Carotenoids C40 Carotenoids CCD7 CCD7 Carotenoids->CCD7 C13_cyclohexenone C13 Cyclohexenone Precursor CCD7->C13_cyclohexenone Cleavage C27_apocarotenoid C27 Apocarotenoid CCD7->C27_apocarotenoid Modification Modification Enzymes (e.g., P450s, GTs) C13_cyclohexenone->Modification CCD1 CCD1 C27_apocarotenoid->CCD1 CCD1->C13_cyclohexenone Cleavage Blumenols Blumenol Derivatives (e.g., this compound) Modification->Blumenols Transport Transport to Shoot Blumenols->Transport AMF Arbuscular Mycorrhizal Fungus (AMF) AMF->CCD7 Colonization Signal

Caption: Proposed biosynthetic pathway of AMF-indicative Blumenol derivatives.

General Experimental Workflow for Blumenol Analysis

The following diagram outlines the general workflow for the analysis of this compound and its isomers from plant tissue samples.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Plant Leaves) Freezing 2. Flash Freezing (Liquid Nitrogen) SampleCollection->Freezing Grinding 3. Homogenization (Grinding to Powder) Freezing->Grinding Extraction 4. Solvent Extraction (Methanol with Formic Acid) Grinding->Extraction Centrifugation 5. Centrifugation (Pellet Debris) Extraction->Centrifugation Filtration 6. Supernatant Filtration Centrifugation->Filtration LCMS 7. UHPLC-MS/MS Analysis Filtration->LCMS DataAnalysis 8. Data Analysis (Quantification) LCMS->DataAnalysis

Caption: High-throughput workflow for the analysis of Blumenol derivatives.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 9-Epiblumenol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 9-Epiblumenol B, a sesquiterpenoid of interest in various research fields. The provided data and protocols are intended to facilitate the identification and characterization of this compound in complex matrices. This application note includes quantitative fragmentation data, a comprehensive experimental protocol for UHPLC-QTOF-MS/MS analysis, and a visual representation of the proposed fragmentation pathway.

Introduction

This compound (IUPAC name: 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one; chemical formula: C13H22O3; molecular weight: 226.31 g/mol ) is a naturally occurring sesquiterpenoid that has been identified in various plant species.[1] The structural elucidation and quantification of such compounds are crucial in fields ranging from natural product chemistry to metabolomics. Mass spectrometry, particularly when coupled with liquid chromatography, serves as a powerful tool for the sensitive and specific detection of these molecules. Understanding the characteristic fragmentation patterns of this compound is essential for its unambiguous identification.

Quantitative Fragmentation Data

The following tables summarize the high-resolution mass spectrometry data for this compound, detailing the fragmentation of two distinct precursor ions: the protonated molecule [M+H]+ and the protonated molecule after water loss [M-H2O+H]+.[1]

Table 1: Fragmentation Data for Precursor Ion [M+H]+

Precursor m/zFragment Ion m/zRelative Intensity (%)
227.164149.097549100.00
125.09709977.89
139.07543955.31
151.11245750.02
153.09201042.43

Table 2: Fragmentation Data for Precursor Ion [M-H2O+H]+

Precursor m/zFragment Ion m/zRelative Intensity (%)
209.153149.097244100.00
151.11299180.60
139.07554642.31
121.10208941.96
209.15495338.39

Experimental Protocol

This protocol describes a general method for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).

1. Sample Preparation

  • Plant Material Extraction:

    • Lyophilize and grind plant tissue to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (B129727) (LC-MS grade).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. UHPLC Conditions

  • Chromatographic System: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (isocratic, for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Bruker Maxis II HD Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 4000 V.

  • Nebulizer Gas (N2): 2.0 bar.

  • Drying Gas (N2): 8.0 L/min.

  • Drying Gas Temperature: 200 °C.

  • Mass Range: m/z 50-1000.

  • Acquisition Mode: Auto MS/MS.

  • Collision Energy: Stepped collision energy (e.g., 15-40 eV) to obtain comprehensive fragmentation information.

Fragmentation Pathway and Visualization

The fragmentation of this compound in positive ion mode ESI-MS/MS is initiated by protonation, likely at one of the hydroxyl groups or the keto group. Subsequent fragmentation involves characteristic losses of neutral molecules such as water and small hydrocarbon fragments.

fragmentation_pathway M_H [M+H]+ m/z 227.164 M_H2O_H [M-H2O+H]+ m/z 209.153 M_H->M_H2O_H - H2O frag_153 m/z 153.092 M_H->frag_153 - C4H8O frag_125 m/z 125.097 M_H->frag_125 - C5H8O2 frag_151 m/z 151.112 M_H2O_H->frag_151 - C4H6 frag_149 m/z 149.097 M_H2O_H->frag_149 - C3H4O frag_139 m/z 139.075 M_H2O_H->frag_139 - C5H12 frag_121 m/z 121.102 M_H2O_H->frag_121 - C5H8O

Caption: Proposed fragmentation pathway of this compound.

The fragmentation process can be visualized as a series of logical steps leading to the observed product ions. The following diagram illustrates the workflow from sample analysis to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Interpretation extraction Extraction from Matrix filtration Filtration extraction->filtration uhplc UHPLC Separation filtration->uhplc ms QTOF-MS Detection (Positive ESI) uhplc->ms msms MS/MS Fragmentation ms->msms peak_detection Peak Detection & Integration msms->peak_detection fragment_analysis Fragmentation Pattern Analysis peak_detection->fragment_analysis identification Compound Identification fragment_analysis->identification

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Assay for 9-Epiblumenol B in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Epiblumenol B is a sesquiterpenoid found in various plants.[1] The quantification of such compounds in soil is critical for studies related to allelopathy, soil ecology, and the fate of natural products in the environment. This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from complex soil matrices using Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed to be robust and reliable, ensuring high recovery and accurate quantification for research applications.

Experimental Protocols

This section details the complete methodology for the quantitative analysis of this compound in soil samples.

Materials and Reagents
  • Equipment:

    • Analytical Balance

    • Centrifuge

    • Ultrasonic Bath

    • Rotary Evaporator

    • Solid-Phase Extraction (SPE) Manifold[2]

    • HPLC system with UV-Vis Detector

    • C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

    • Syringe filters (0.45 µm, PTFE)

    • Standard laboratory glassware

  • Chemicals and Standards:

    • This compound analytical standard (>98% purity)

    • Methanol (B129727) (HPLC grade)

    • Ethyl Acetate (B1210297) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, Type I)

    • Formic Acid (LC-MS grade)

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • Nitrogen gas, high purity

Soil Sample Preparation
  • Collection: Collect soil samples from the desired depth and location. Store in airtight bags at 4°C to minimize microbial degradation.

  • Drying: Air-dry the soil samples in a well-ventilated area at room temperature for 48-72 hours or until constant weight is achieved. Avoid oven-drying at high temperatures to prevent thermal degradation of the analyte.

  • Sieving: Gently grind the dried soil using a mortar and pestle. Sieve the soil through a 2 mm mesh to remove stones, roots, and other debris, ensuring a homogenous sample.

  • Weighing: Accurately weigh 5.0 g of the sieved soil into a 50 mL centrifuge tube.

Extraction Protocol
  • Solvent Addition: To the 5.0 g soil sample in the centrifuge tube, add 20 mL of a methanol/ethyl acetate mixture (1:1, v/v).

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[3] This process uses high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration for efficient extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid soil particles.

  • Collection: Carefully decant the supernatant into a clean round-bottom flask.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the soil pellet with an additional 20 mL of the solvent mixture to maximize recovery.

  • Concentration: Combine the supernatants and evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol in water for the subsequent cleanup step.

Solid-Phase Extraction (SPE) Cleanup

SPE is a critical step for purifying the sample by removing interfering compounds from the complex soil matrix.[2][4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the reconstituted extract (2 mL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to elute polar impurities. Discard this fraction.

  • Elution: Elute the target analyte, this compound, from the cartridge using 5 mL of 80% methanol in water into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the final residue in 1.0 mL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Quantification

High-Performance Liquid Chromatography is a common and reliable technique for the quantitative analysis of terpenoids.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) at a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm (based on typical absorbance for similar terpenoid structures).

  • Calibration Curve:

    • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

    • Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity (R²) of the curve, which should be ≥ 0.995.

  • Sample Analysis:

    • Inject the prepared soil extract sample (from step 1.4.5) into the HPLC system.

    • Identify the this compound peak based on the retention time of the analytical standard.

    • Record the peak area for the analyte in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the sample extract (in µg/mL) using the linear regression equation from the calibration curve.

    • Calculate the final concentration in the soil (in µg/g) using the following formula:

    Concentration (µg/g) = (C * V) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Initial weight of the dry soil sample (g)

Data Presentation

Quantitative results should be organized into a clear, tabular format for easy interpretation and comparison.

Table 1: Quantitative Results for this compound in Soil Samples

Sample ID Retention Time (min) Peak Area (mAU*s) Concentration in Extract (µg/mL) Final Concentration in Soil (µg/g)
Control Soil A 7.45 0 < LOQ < LOQ
Field Sample 1 7.48 15890 12.7 2.54
Field Sample 2 7.46 34520 27.6 5.52
Field Sample 3 7.47 8910 7.1 1.42
Spiked Sample 7.48 62500 50.0 10.0 (Recovery: 98%)

LOQ: Limit of Quantification

Visualization

Diagrams are provided to illustrate the experimental workflow and the principle of quantification.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis s1 Soil Sampling s2 Air Drying & Sieving s1->s2 s3 Weighing (5g) s2->s3 e1 Add Methanol/ Ethyl Acetate s3->e1 e2 Ultrasonication (30 min) e1->e2 e3 Centrifugation e2->e3 e4 Collect Supernatant e3->e4 e5 Repeat Extraction e4->e5 e6 Evaporate & Reconstitute e5->e6 c2 Load Sample e6->c2 c1 Condition C18 Cartridge c1->c2 c3 Wash (10% MeOH) c2->c3 c4 Elute (80% MeOH) c3->c4 c5 Dry & Reconstitute in MP c4->c5 a1 HPLC-UV Analysis c5->a1 a2 Quantification via Calibration Curve a1->a2

Caption: Experimental workflow for this compound analysis.

quantification_logic cluster_calibration Calibration cluster_sample Quantification std1 Standard 1 (Conc. C1) cal_curve Calibration Curve (Peak Area vs. Conc.) std1->cal_curve std2 Standard 2 (Conc. C2) std2->cal_curve std3 Standard 3 (Conc. C3) std3->cal_curve result Unknown Concentration (C_x) cal_curve->result Determine unknown Soil Sample Peak Area (A_unknown) unknown->cal_curve Interpolate

Caption: Logic of quantification using a calibration curve.

References

Application Notes and Protocols for 9-Epiblumenol B in Plant-Microbe Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies related to the application of blumenols, with a focus on their role as biomarkers in plant-microbe interactions. While specific research on 9-Epiblumenol B is limited, this document extrapolates from the broader class of blumenols, particularly in the context of arbuscular mycorrhizal fungi (AMF) symbiosis.

Introduction

Blumenols are a class of C13-norisoprenoids derived from the enzymatic cleavage of carotenoids.[1][2] While the direct application of this compound in manipulating plant-microbe interactions is not yet widely documented, specific derivatives of blumenol C have emerged as reliable systemic biomarkers for quantifying the colonization of plant roots by arbuscular mycorrhizal fungi (AMF).[2][3] This symbiotic relationship is crucial for the nutrient uptake and overall health of over 80% of land plants.[2] The accumulation of certain blumenol C glucosides in the shoots of mycorrhized plants provides a non-destructive and high-throughput method to assess the extent of this beneficial interaction.

This document outlines the principles, quantitative data, and detailed protocols for the analysis of blumenols as indicators of AMF symbiosis, providing a framework for researchers interested in this area of plant-microbe interaction.

Data Presentation

The quantitative data available primarily demonstrates a strong positive correlation between the concentration of specific blumenol C glucosides in plant leaves and the degree of AMF colonization in the roots.

Table 1: Correlation of Foliar Blumenol C Glucosides with AMF Root Colonization in Nicotiana attenuata

Blumenol DerivativeTissueCorrelation with AMF ColonizationDetection in Non-Mycorrhized Plants
Hydroxyblumenol C-glucosideLeavesPositive and quantitativeNot detectable
Carboxyblumenol C-glucosideLeavesPositive and quantitativeNot detectable
Other blumenolsLeavesInconsistent or not detectedMay have background levels

Table 2: Presence of AMF-Indicative Blumenol C Glucosides in Various Crop and Model Plants

Plant SpeciesAMF-Indicative Blumenol Derivative(s) Detected in Shoots
Solanum lycopersicum (Tomato)11-carboxyblumenol C-glucoside
Solanum tuberosum (Potato)Detected
Hordeum vulgare (Barley)11-hydroxyblumenol C-glucoside
Triticum aestivum (Wheat)Detected
Medicago truncatulaDetected
Brachypodium distachyonDetected

Experimental Protocols

The following protocols provide a detailed methodology for key experiments related to the study of blumenols in the context of AMF-plant symbiosis.

Protocol 1: Establishment of Arbuscular Mycorrhizal Fungi (AMF) Colonization for Blumenol Analysis

This protocol describes the general procedure for inoculating plants with AMF to induce the production of blumenol biomarkers.

Materials:

  • Host plant seeds (e.g., tomato, barley, or Nicotiana attenuata)

  • Sterilized growth substrate (e.g., sand/soil mixture)

  • AMF inoculum (e.g., Rhizophagus irregularis)

  • Pots or containers for plant growth

  • Growth chamber or greenhouse with controlled conditions

  • Low-phosphorus nutrient solution

Procedure:

  • Seed Sterilization and Germination: Surface sterilize seeds to prevent contamination. Germinate seeds on sterile agar (B569324) or filter paper until radicle emergence.

  • Inoculation: Prepare pots with the sterilized growth substrate. For inoculated treatments, mix the AMF inoculum thoroughly with the substrate. For control (non-mycorrhized) plants, use a substrate without AMF inoculum. To account for the microbial community in the inoculum apart from the AMF, a "mock" inoculum (the inoculum substrate sterilized) can be added to control pots.

  • Transplanting: Carefully transplant the germinated seedlings into the prepared pots.

  • Growth Conditions: Maintain the plants in a growth chamber or greenhouse with appropriate light, temperature, and humidity for the chosen plant species.

  • Watering and Fertilization: Water the plants as needed. Use a low-phosphorus nutrient solution to encourage mycorrhizal symbiosis, as high phosphate (B84403) levels can inhibit colonization.

  • Harvesting: After a suitable growth period (e.g., 3-6 weeks, depending on the plant species), harvest leaf and root tissues. Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.

Protocol 2: Extraction and Quantification of Blumenol C Glucosides from Plant Leaf Tissue by UHPLC-MS/MS

This protocol details the extraction and analysis of blumenol C glucosides from leaf material. This method is adapted from validated protocols for the high-throughput quantification of these biomarkers.

Materials and Reagents:

  • Frozen or freeze-dried ground leaf tissue

  • 2 mL microcentrifuge tubes

  • Pre-chilled mortar and pestle or cryogenic grinder

  • Extraction Buffer: 80% Methanol in water, ice-cold.

  • Internal Standard (IS): Deuterated abscisic acid (D6-ABA) or a commercially available blumenol C glucoside standard if available.

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of finely ground frozen leaf powder into a pre-chilled 2 mL microcentrifuge tube.

    • Work quickly on dry ice to prevent thawing.

  • Extraction:

    • Add 800 µL of ice-cold extraction buffer containing the internal standard to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Place the samples in an ultrasonic bath for 15 minutes in the cold.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • UHPLC-MS/MS Analysis:

    • Instrumentation: Set up the UHPLC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: Reversed-phase C18.

      • Mobile Phase: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2-5 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

      • Multiple Reaction Monitoring (MRM): Set up transitions for the specific blumenol C glucosides of interest and the internal standard.

  • Quantification:

    • Generate a standard curve using authentic standards of the blumenol C glucosides if available.

    • Quantify the target compounds by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

    • If standards are not available, perform relative quantification based on the peak areas normalized to the internal standard and sample weight.

Mandatory Visualization

Blumenol_Biosynthesis_Pathway cluster_root Root Cells Carotenoids Carotenoids Apocarotenoid_Intermediate C13-Apocarotenoid Intermediate Carotenoids->Apocarotenoid_Intermediate CCD Blumenol_C Blumenol C Apocarotenoid_Intermediate->Blumenol_C Hydroxyblumenol_C Hydroxyblumenol C Blumenol_C->Hydroxyblumenol_C Hydroxylation Carboxyblumenol_C Carboxyblumenol C Blumenol_C->Carboxyblumenol_C Carboxylation Blumenol_Glucosides Blumenol C Glucosides Hydroxyblumenol_C->Blumenol_Glucosides Glycosylation Carboxyblumenol_C->Blumenol_Glucosides Glycosylation Transport Transport to Shoot Blumenol_Glucosides->Transport

Caption: Proposed biosynthetic pathway of blumenol C glucosides in plant roots upon AMF colonization.

Experimental_Workflow Plant_Inoculation Plant Inoculation with AMF Sample_Harvesting Harvest Leaf Tissue (and Roots for correlation) Plant_Inoculation->Sample_Harvesting Freezing Flash Freeze in Liquid N2 Store at -80°C Sample_Harvesting->Freezing Grinding Grind to Fine Powder Freezing->Grinding Extraction Metabolite Extraction (Methanol-based) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Analysis UHPLC-MS/MS Analysis Supernatant_Collection->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for the quantification of blumenol C glucosides as biomarkers for AMF colonization.

Logical_Relationship AMF_Colonization Arbuscular Mycorrhizal Fungi (AMF) Colonization in Roots Blumenol_Synthesis Induction of Blumenol C Glucoside Biosynthesis in Roots AMF_Colonization->Blumenol_Synthesis induces Blumenol_Transport Transport of Blumenol C Glucosides to Shoots Blumenol_Synthesis->Blumenol_Transport Blumenol_Accumulation Accumulation of Blumenol C Glucosides in Leaves Blumenol_Transport->Blumenol_Accumulation Biomarker Non-destructive Biomarker for AMF Symbiosis Blumenol_Accumulation->Biomarker serves as

Caption: Logical relationship illustrating the utility of blumenol C glucosides as biomarkers for AMF symbiosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Resolution of Blumenol Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in separating blumenol isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common blumenol isomers encountered in analysis?

Blumenols are classified into three main types: blumenol A, blumenol B, and blumenol C.[1] A significant analytical challenge is the separation of blumenol C glycoside diastereomers, specifically the C-9 epimers: (6R,9S)-blumenol C 9-O-β-D-glucopyranoside and (6R,9R)-blumenol C 9-O-β-D-glucopyranoside (also known as Byzantionoside B).[2] These stereoisomers differ only in the spatial arrangement at the C-9 position.[2]

Q2: Why is achieving high resolution between blumenol isomers so challenging?

As stereoisomers, compounds like the (6R,9S) and (6R,9R) blumenol C glucosides possess nearly identical physicochemical properties, including polarity, molecular weight, and pKa.[2] This similarity means they interact with the stationary and mobile phases in a very similar manner, making their separation on standard achiral columns difficult and dependent on subtle interaction differences.[2]

Q3: What is a typical starting point for an HPLC method to separate blumenol isomers?

Reversed-phase HPLC (RP-HPLC) is the most common technique for separating blumenol isomers.[2] A good starting point includes:

  • Column: A standard C18 column.[2][3]

  • Mobile Phase: A gradient elution using water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[3][4]

  • Additive: The addition of 0.1% formic acid to the mobile phase is often recommended to improve peak shape by controlling the ionization state of the analytes.[3]

  • Detection: UV detection is common, but for higher sensitivity and specificity, mass spectrometry (MS) is recommended.[3]

Q4: What is considered adequate resolution in HPLC?

The resolution (Rs) quantifies the degree of separation between two adjacent peaks. A resolution value of Rs ≥ 1.5 is generally considered baseline separation, which is the goal for accurate quantification.[5][6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Resolution (Rs < 1.5) Between Blumenol Isomers

Poor resolution is the most common challenge and can stem from suboptimal selectivity (α), efficiency (N), or retention factor (k).[6][7] For isomers, enhancing selectivity is the most effective strategy.[6]

Potential Cause A: Suboptimal Mobile Phase Composition

The mobile phase composition is a powerful tool for manipulating selectivity.[8]

  • Solution: Systematically optimize the mobile phase. This involves altering the organic modifier, adjusting the pH, and fine-tuning the gradient.

    Experimental Protocol: Mobile Phase Optimization

    • Organic Modifier Selection:

      • Begin with an established gradient using Acetonitrile (ACN) as the organic solvent.

      • If resolution is poor, replace ACN with Methanol (MeOH). MeOH can offer different selectivity due to its different solvent properties.[7][8] Re-optimize the gradient.

      • Consider ternary mixtures (e.g., Water/ACN/MeOH) if binary systems fail.

    • pH Adjustment (for ionizable isomers):

      • If the blumenol isomers have ionizable functional groups, the mobile phase pH is a critical parameter.[6]

      • Prepare the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate) at a pH at least 1-2 units away from the pKa of the analytes to ensure a consistent ionization state.[6][9]

      • Evaluate separation at different pH values (e.g., pH 3.0, 4.5, 7.0), ensuring they are within the stable range for your column.

    • Gradient Optimization:

      • If peaks are poorly resolved, flatten the gradient around the elution time of the isomers. A shallower gradient increases the difference in migration speeds, improving resolution.[3]

    Data Presentation: Effect of Mobile Phase on Resolution

    Condition Organic Modifier Additive Resolution (Rs) Notes
    1 Acetonitrile 0.1% Formic Acid 0.9 Poor separation.
    2 Methanol 0.1% Formic Acid 1.3 Improved separation.
    3 Acetonitrile 20 mM Phosphate Buffer pH 3.0 1.6 Baseline separation achieved.

    Note: This data is illustrative. Actual results will vary based on specific isomers and conditions.

Potential Cause B: Inappropriate Stationary Phase

The column's stationary phase chemistry dictates its interaction with the analytes. A standard C18 may not provide sufficient selectivity.[8]

  • Solution: Screen alternative stationary phases.

    • Phenyl-Hexyl Columns: These columns can provide alternative π-π stacking interactions, which may enhance the resolution of aromatic isomers where a C18 phase is insufficient.[8]

    • Pentafluorophenyl (PFP) Columns: Offer a unique selectivity profile due to multiple interaction mechanisms (dipole-dipole, π-π, hydrophobic).

    • Chiral Stationary Phases (CSPs): While often used for enantiomers, CSPs can also be highly effective for separating challenging diastereomers.[2] Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are common choices.[2][8][10]

Potential Cause C: Suboptimal Column Temperature

Temperature affects mobile phase viscosity and can alter the thermodynamics of analyte-stationary phase interactions, thereby influencing selectivity.[6]

  • Solution: Evaluate the effect of column temperature on the separation.

    Experimental Protocol: Column Temperature Evaluation

    • System Setup: Use a thermostatted column compartment to ensure precise temperature control.

    • Initial Run: Perform the analysis at a standard temperature (e.g., 30°C).

    • Incremental Changes: Increase the temperature in 5-10°C increments (e.g., 35°C, 40°C, 45°C).[6] Allow the system to fully equilibrate at each new temperature before injection.

    • Data Analysis: Calculate the resolution (Rs) at each temperature. Sometimes, an increase in temperature improves efficiency and sharpens peaks; other times, it can change selectivity, occasionally even reversing the elution order.[6]

    • Determine Optimum: Select the temperature that provides the best balance of resolution, peak shape, and analysis time, while ensuring the analytes are stable at that temperature.[6]

Issue 2: Chromatographic Peaks are Tailing

Peak tailing (asymmetry factor > 1.2) can compromise resolution and integration accuracy.[11][12] It often indicates undesirable secondary interactions.

Potential Cause A: Secondary Silanol (B1196071) Interactions

For basic analytes, interactions with ionized residual silanol groups on the silica (B1680970) surface of the stationary phase are a primary cause of tailing.[9][12]

  • Solution 1: Operate at Low pH: Adjust the mobile phase pH to a lower value (e.g., pH < 3) using an acid like formic or phosphoric acid. This protonates the silanol groups, minimizing their ability to interact with basic analytes.[12]

  • Solution 2: Use an End-capped Column: Employ a modern, high-purity silica column that has been "end-capped" to block most of the residual silanol groups.[9]

Potential Cause B: Column Overload

Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[13]

  • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject again to see if peak shape improves.[13]

Issue 3: Analysis Time is Too Long

If resolution is more than sufficient (e.g., Rs > 2.0), the method can be optimized for speed.

  • Solution 1: Increase Flow Rate: Gradually increase the flow rate. This will decrease run time but may lead to a slight loss in resolution.[8]

  • Solution 2: Use a Shorter Column: If high resolution is easily achieved, switching to a shorter column with the same packing material can significantly reduce analysis time without sacrificing the required separation.[8]

  • Solution 3: Use a Superficially Porous Particle (SPP) Column: SPP (or core-shell) columns provide higher efficiency than fully porous particle columns of the same dimension. This allows for faster separations at lower backpressures.[8]

Visualized Workflows and Relationships

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) of Blumenol Isomers CheckMethod Is Mobile Phase Optimized? Start->CheckMethod OptimizeMP Optimize Mobile Phase 1. Change Organic Modifier (ACN vs MeOH) 2. Adjust Gradient Slope 3. Modify pH (if applicable) CheckMethod->OptimizeMP No CheckColumn Is Stationary Phase Appropriate? CheckMethod->CheckColumn Yes OptimizeMP->CheckMethod Re-evaluate ChangeColumn Select Alternative Column - Phenyl-Hexyl - PFP - Chiral Stationary Phase (CSP) CheckColumn->ChangeColumn No CheckTemp Is Temperature Optimized? CheckColumn->CheckTemp Yes ChangeColumn->CheckMethod Re-optimize MP OptimizeTemp Evaluate Temperature Effect (e.g., 30°C to 50°C) CheckTemp->OptimizeTemp No CheckEfficiency Consider Efficiency (N) - Use smaller particle column - Increase column length CheckTemp->CheckEfficiency Yes OptimizeTemp->CheckTemp Re-evaluate End Resolution Achieved (Rs >= 1.5) CheckEfficiency->End

Caption: A troubleshooting decision tree for improving HPLC peak resolution.

ResolutionFactors Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Efficiency->Resolution sub_N • Smaller Particles • Longer Column Efficiency->sub_N Selectivity Selectivity (α) (Peak Spacing) Selectivity->Resolution sub_alpha • Mobile Phase • Stationary Phase • Temperature Selectivity->sub_alpha Retention Retention Factor (k) (Retention Time) Retention->Resolution sub_k • % Organic Solvent Retention->sub_k

Caption: The relationship between resolution and key chromatographic parameters.

References

Technical Support Center: LC-MS Analysis of 9-Epiblumenol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 9-Epiblumenol B.

Troubleshooting Guide

Problem: Poor peak shape, splitting peaks, or shifting retention times for this compound.

Possible Cause: This can be a result of co-eluting matrix components interfering with the chromatography.[1] High concentrations of matrix components can also alter the pH of the mobile phase locally on the column, affecting the analyte's interaction with the stationary phase.[1]

Solution:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[2][3] For plant extracts, a C18 SPE cartridge can be employed to trap this compound while more polar interferences are washed away.

    • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent in which the interfering matrix components are not soluble.

    • Filtration: At a minimum, filter all samples prior to injection to remove particulates that can clog the column and instrument.

  • Adjust Chromatographic Conditions:

    • Gradient Optimization: Modify the gradient elution profile to improve the separation between this compound and co-eluting matrix components.

    • Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.

Problem: Inconsistent results, poor reproducibility, and inaccurate quantification of this compound.

Possible Cause: This is a classic sign of matrix effects, specifically ion suppression or enhancement, where co-eluting compounds interfere with the ionization of this compound in the mass spectrometer source.

Solution:

  • Implement an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. A SIL IS will co-elute with the analyte and experience similar ionization effects, allowing for reliable quantification based on the analyte-to-IS ratio. Since a specific SIL IS for this compound may not be commercially available, a structurally similar compound that does not co-elute with the analyte or other interferences could be used as a less ideal alternative. Deuterated abscisic acid (d-ABA) could be a potential candidate.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix-induced changes in ionization efficiency. As demonstrated in the analysis of abscisic acid and its metabolites, even with the use of deuterated internal standards, a matrix-matched calibration curve is often mandatory for reliable quantification.

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and minimize their impact on ionization.

Problem: Low signal intensity or complete loss of this compound signal.

Possible Cause: Severe ion suppression is likely occurring, where high concentrations of co-eluting matrix components are out-competing this compound for ionization.

Solution:

  • Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. A constant flow of a this compound standard is introduced into the LC eluent after the column and before the MS source. Injection of a blank matrix extract will show dips in the baseline signal at retention times where ion suppression occurs. You can then adjust your chromatography to move the this compound peak away from these suppression zones.

  • Enhance Sample Cleanup: If ion suppression is severe, a more rigorous sample preparation method is necessary. This could involve a multi-step process, such as combining LLE with SPE, to achieve a cleaner extract.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: The matrix refers to all the components in your sample other than this compound. In plant extracts, this can include salts, sugars, lipids, pigments, and other secondary metabolites. Matrix effects are the influence of these co-eluting components on the ionization efficiency of this compound in the mass spectrometer's ion source. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which will lead to inaccurate quantification.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract. A significant difference in the slopes indicates the presence of matrix effects. The matrix effect can be calculated as the percentage difference between these slopes.

Q3: Are there any specific sample preparation techniques recommended for analyzing this compound in plant matrices?

A3: For phytohormones like this compound in plant leaves, a common and effective procedure involves initial extraction with a solvent mixture (e.g., methanol (B129727)/water/acetic acid), followed by a solid-phase extraction (SPE) cleanup step using a C18 cartridge. This approach helps to remove many of the interfering compounds.

Q4: What type of internal standard should I use for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, these can be difficult to obtain. A practical alternative is to use a deuterated analog of a structurally related compound, such as deuterated abscisic acid (d-ABA). It is crucial to ensure that the chosen internal standard does not suffer from its own unique matrix effects and co-elutes as closely as possible with this compound.

Q5: Is a matrix-matched calibration curve always necessary?

A5: For complex matrices like plant extracts, it is highly recommended. Studies on similar compounds like abscisic acid have shown that even when using deuterated internal standards, significant matrix effects can persist for certain metabolites, making a matrix-matched calibration curve essential for accurate quantification.

Quantitative Data Summary

AnalyteAverage Recovery (%)
Abscisic Acid (ABA)85
Phaseic Acid (PA)78
Dihydrophaseic Acid (DPA)67
neo-Phaseic Acid (neoPA)82
7'-hydroxy-ABA (7'OHABA)75
ABA-glycosyl ester (ABA-GE)87
(Data adapted from a study on Bauhinia variegata leaf extracts. Actual recoveries for this compound will need to be experimentally determined.)

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound from Plant Leaf Tissue

This protocol is adapted from a validated method for abscisic acid and its metabolites.

  • Homogenization: Freeze the plant leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: To approximately 100 mg of powdered tissue, add 1 mL of an extraction solvent (e.g., methanol:water:acetic acid at a ratio of 90:9:1, v/v/v). Add your internal standard at this stage.

  • Incubation: Vortex the mixture and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound and other less polar compounds with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a suggested starting point based on methods for similar compounds.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 30% B

    • 12.1-15 min: Re-equilibrate at 30% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard will need to be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenize Plant Tissue Extraction Extract with Solvent & IS Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inconsistent Results or Poor Peak Shape? Check_IS Using an Internal Standard? Start->Check_IS Implement_IS Implement a Suitable IS (e.g., d-ABA) Check_IS->Implement_IS No Matrix_Matched Using Matrix-Matched Calibration? Check_IS->Matrix_Matched Yes Implement_IS->Matrix_Matched Implement_MMC Prepare Standards in Blank Matrix Extract Matrix_Matched->Implement_MMC No Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Matrix_Matched->Optimize_SP Yes Implement_MMC->Optimize_SP Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Post_Column Perform Post-Column Infusion Experiment Optimize_Chroma->Post_Column Resolved Issue Resolved Post_Column->Resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Optimizing Extraction Efficiency of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of sesquiterpenoids from plant tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of sesquiterpenoid extraction?

A1: The efficiency of sesquiterpenoid extraction is influenced by several factors, including the quality of the raw plant material, the choice of extraction solvent and method, temperature, and extraction time.[1] The drying method used on the plant material is also a crucial first step, as an inappropriate choice can lead to the loss or degradation of the target compounds.[2] For advanced methods like Supercritical Fluid Extraction (SFE), parameters such as pressure, temperature, co-solvent percentage, and flow rate are critical.[3]

Q2: Which solvents are most effective for extracting sesquiterpenoids?

A2: The choice of solvent is critical and depends on the polarity of the target sesquiterpenoids.[4] For non-volatile sesquiterpenoids, solvents of varying polarities are used.[2] Ethanol (B145695) and methanol (B129727), often mixed with water, are highly effective for a broad range of secondary metabolites. For instance, 80% methanol has been identified as a good compromise extraction solvent for various compounds, including sesquiterpene lactones. For certain sesquiterpene lactones, pure water has been shown to yield higher concentrations of free lactones compared to methanol or ethanol. Polar organic solvents like acetonitrile, ethanol, and methanol are also explicitly recommended for extracting sesquiterpene lactones such as parthenolide.

Q3: What are the main differences between common extraction techniques like steam distillation, solvent extraction, and Supercritical Fluid Extraction (SFE)?

A3: These techniques differ significantly in their principles, selectivity, and operating conditions.

  • Steam Distillation is suitable for volatile sesquiterpenoids. It involves passing steam through the plant material, which carries the volatile compounds to a condenser. This method is effective for separating essential oils from non-volatile residues.

  • Solvent Extraction (e.g., maceration, Soxhlet) involves soaking the plant material in a solvent to dissolve the target compounds. Maceration can be performed at room temperature, while Soxhlet extraction uses continuous solvent reflux for higher efficiency, though the heat can degrade thermolabile compounds.

  • Supercritical Fluid Extraction (SFE) uses a supercritical fluid, typically CO2, as the solvent. By manipulating pressure and temperature, the solvent properties of CO2 can be fine-tuned for selective extraction. It is considered a "green" technology as CO2 is non-toxic and easily removed from the extract. SFE can be more selective and efficient than conventional methods.

Q4: How does temperature affect the extraction yield and integrity of sesquiterpenoids?

A4: Temperature is a key factor in extraction efficiency. Increasing the temperature can enhance the solubility and diffusion of substances, thereby improving the extraction rate. However, excessively high temperatures can cause the degradation of heat-sensitive sesquiterpenoids. For example, in one study, an extraction temperature of 60°C was found to be highly efficient without causing significant degradation. In another case focusing on specific sesquiterpene lactones, lower temperatures of 30°C or 50°C were found to be a good compromise for maximizing yield while minimizing degradation.

Q5: Can you explain the role of a co-solvent in Supercritical Fluid Extraction (SFE)?

A5: In SFE, a co-solvent (also called a modifier) is a small amount of a polar solvent, such as ethanol or methanol, added to the primary supercritical fluid (like CO2). Supercritical CO2 is an excellent solvent for nonpolar compounds, but its ability to extract more polar substances is limited. The addition of a co-solvent like ethanol increases the polarity of the supercritical fluid, significantly enhancing its ability to dissolve and extract polar or moderately polar sesquiterpenoids.

Troubleshooting Guides

Issue 1: My extraction yield is extremely low. What are the potential causes and solutions?

Answer: Low extraction yield is a common problem that can stem from several factors. The primary causes include incomplete extraction, degradation of the target compound, or a naturally low concentration in the source material.

  • Cause 1: Incomplete Extraction. The chosen solvent may not be optimal for your target sesquiterpenoid, or the extraction time and temperature may be insufficient.

    • Solution: Optimize the solvent system by testing a range of polarities; for example, try mixtures of ethanol/water or methanol/water. Increase the extraction time; studies have shown that repeated extractions with fresh solvent can significantly improve yield. A study on various secondary metabolites found that maceration for six hours, repeated four times, provided a satisfactory yield of about 90%. Also, consider increasing the solvent-to-solid ratio to ensure all material is adequately exposed to the solvent.

  • Cause 2: Compound Degradation. Sesquiterpenoids can be sensitive to heat, light, or pH. Prolonged exposure to high temperatures during methods like Soxhlet or high-temperature distillation can be destructive.

    • Solution: Employ a lower-temperature extraction method like maceration in an ultralow temperature freezer. If using SFE, optimize the temperature to balance yield and degradation; one study found 40°C to be optimal for certain sesquiterpene lactones. For solvent extraction, 60°C has been suggested as an acceptable temperature to maximize efficiency without significant degradation. Ensure extracts are stored in the dark at low temperatures (e.g., -20°C).

  • Cause 3: Inefficient Plant Material Preparation. The physical state of the plant tissue is crucial.

    • Solution: Ensure the plant material is properly dried and ground to a small, uniform particle size. This increases the surface area available for solvent contact, improving diffusion and extraction efficiency.

G Troubleshooting Workflow: Low Extraction Yield start Low Yield Detected check_method Review Extraction Protocol: - Solvent Choice - Time / Temperature - Solid:Solvent Ratio start->check_method incomplete_extraction Possible Cause: Incomplete Extraction check_method->incomplete_extraction Parameters Suboptimal? degradation Possible Cause: Compound Degradation check_method->degradation High Temp Used? optimize_solvent Action: Test Solvents (e.g., 80% MeOH, EtOH/H2O) incomplete_extraction->optimize_solvent optimize_params Action: Increase Time & Solvent:Solid Ratio. Repeat Extractions. incomplete_extraction->optimize_params lower_temp Action: Use Lower Temp Method (e.g., Maceration) or Optimize SFE Temp (e.g., 40-60°C) degradation->lower_temp protect_extract Action: Protect from Light & Store at -20°C degradation->protect_extract re_evaluate Re-evaluate Yield optimize_solvent->re_evaluate optimize_params->re_evaluate lower_temp->re_evaluate protect_extract->re_evaluate success Yield Improved re_evaluate->success Yes fail Yield Still Low (Consider low natural abundance) re_evaluate->fail No

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: An emulsion has formed during my liquid-liquid extraction (LLE) step. How can I break it?

Answer: Emulsion formation is a frequent issue in LLE, especially when samples contain high levels of surfactant-like compounds such as lipids or proteins.

  • Solution 1: Gentle Agitation. Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for surface area contact between the two phases.

  • Solution 2: "Salting Out". Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can disrupt the emulsion and force the separation of the organic and aqueous phases.

  • Solution 3: Filtration or Centrifugation. You can attempt to separate the layers by passing the mixture through a glass wool plug or a specialized phase separation filter paper. Alternatively, centrifuging the mixture can also help break the emulsion.

  • Solution 4: Add a Different Solvent. Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially solubilizing the emulsifying agents and breaking the emulsion.

Issue 3: The purity of my crude extract is very low, containing many unwanted compounds.

Answer: Low purity is often a result of using a non-selective extraction method or solvent.

  • Solution 1: Optimize Solvent Polarity. A solvent that is too aggressive can co-extract a wide range of compounds. Tailor your solvent's polarity to your target sesquiterpenoids. A common strategy is to perform a sequential extraction, starting with a non-polar solvent (like hexane (B92381) or petroleum ether) to remove lipids and non-polar compounds, followed by extraction with a more polar solvent (like ethyl acetate (B1210297) or ethanol) to isolate the sesquiterpenoids.

  • Solution 2: Employ a More Selective Technique. Supercritical Fluid Extraction (SFE) is known for its high selectivity. By carefully adjusting the pressure, temperature, and co-solvent percentage, you can specifically target the sesquiterpenoids of interest, leaving many undesirable compounds behind.

  • Solution 3: Perform a Defatting Step. If your plant material is rich in lipids, a pre-extraction or "defatting" step with a non-polar solvent like n-hexane can remove these interfering substances before the main extraction. This can significantly improve the purity of the final crude extract.

Data & Protocols

Quantitative Data Summary

Table 1: Comparison of Extraction Parameters for Sesquiterpenoids

Parameter Method Plant Material Details Result/Yield Reference
Solvent Maceration Artemisia absinthium 80% Methanol, 13:1 solvent:solid ratio, 60°C Optimal for sesquiterpene lactones
Solvent Maceration Cichorium intybus L. 100% Water vs. 100% Methanol Water increased free STL yield by a factor of 2
Temperature Maceration (Water) Cichorium intybus L. 30°C vs. 50°C vs. 100°C 30°C or 50°C considered a good compromise for yield
Time Maceration (Water) Cichorium intybus L. 15 min vs. 17 hours at 30°C 17h increased free STL yield by a factor of 10

| Method | SFE vs. Steam Distillation | Descurainia Sophia L. | SFE: 355 bar, 65°C | SFE yield: up to 17.1% (w/w); SD yield: 0.25% (v/w) | |

Table 2: Optimized Conditions for Supercritical Fluid Extraction (SFE) of Sesquiterpene Lactones from Cichorium intybus L.

Parameter Optimal Value
Pressure 350 bar
Temperature 40 °C
Co-solvent 10% Ethanol (EtOH)
Flow Rate 15 g/min
Extraction Time 120 min

Reference:

Experimental Protocols

Protocol 1: Solvent Extraction (Maceration)

This protocol describes a general procedure for extracting sesquiterpenoids using solvent maceration.

  • Preparation: Dry the plant material to reduce moisture content and grind it into a fine powder to increase surface area.

  • Maceration: Place the powdered plant material (e.g., 100 g) into a suitable flask. Add the chosen solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 13:1 v/w). For cold maceration, the mixture can be left in an ultralow temperature freezer for 24 hours. For heated extraction, place the flask in a water bath set to a controlled temperature (e.g., 60°C) for a set duration (e.g., 6 hours).

  • Filtration: Separate the solvent extract from the solid plant residue by filtration, for example, using a Büchner funnel and vacuum flask.

  • Repeat Extraction: To maximize yield, repeat the extraction process on the plant residue with fresh solvent multiple times (e.g., three to four repetitions are common).

  • Concentration: Combine all the solvent extracts. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the final crude extract in a sealed, light-protected container at -20°C to prevent degradation.

Protocol 2: Steam Distillation

This protocol is for the extraction of volatile sesquiterpenoids.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place a large amount of plant material into a large, round-bottomed flask (no more than half full). Add distilled water to just cover the material. Always use a Claisen adapter to prevent splashing and foaming from contaminating the distillate.

  • Heating: Heat the flask with a heating mantle or burner to boil the water and generate steam. The steam will pass through the plant material, volatilizing the sesquiterpenoids.

  • Condensation: The steam and volatile compound mixture travels to a condenser, where it is cooled by a continuous flow of cold water. The condensed liquid (hydrosol and essential oil) is collected in a receiving flask.

  • Collection: Continue the distillation until no more oil droplets are visible in the distillate. This process can take several hours. A study on hops collected fractions for up to 240 minutes.

  • Separation: Transfer the collected distillate to a separatory funnel. As most sesquiterpenoids are not water-soluble, they will form a separate layer from the aqueous hydrosol. Allow the layers to fully separate, then drain the lower aqueous layer. Collect the upper essential oil layer containing the sesquiterpenoids.

  • Drying: Dry the collected oil by adding an anhydrous drying agent like sodium sulfate, then filter to remove the agent.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol outlines the general steps for SFE using CO2.

  • Preparation: Load the dried and powdered plant material (e.g., 20 g) into the high-pressure extraction vessel.

  • Set Parameters: Set the desired extraction parameters on the SFE system. This includes:

    • Pressure: e.g., 350 bar

    • Temperature: e.g., 40°C

    • Co-solvent: e.g., 10% Ethanol

    • CO2 Flow Rate: e.g., 15 g/min

  • Extraction: Pump liquid CO2 into the vessel, where it is heated and pressurized to a supercritical state. If using a co-solvent, it is pumped and mixed with the CO2 stream. The supercritical fluid then flows through the plant material, dissolving the target sesquiterpenoids. The process can be run for a set time, such as 120 minutes.

  • Separation: The solute-laden supercritical fluid exits the extraction vessel and flows into a separator (or collection vessel) set at a lower pressure. At this lower pressure, the CO2 loses its solvent power and returns to a gaseous state, precipitating the extracted compounds.

  • Collection: The crude extract is collected from the separator. The now-gaseous CO2 is often recycled back to the pump for reuse.

Process Visualization

G General Workflow for Sesquiterpenoid Extraction & Purification cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product plant_material Plant Material (Fresh or Dried) grinding Drying & Grinding plant_material->grinding extraction Extraction (Soxhlet, Maceration, SFE, etc.) grinding->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography hplc Further Purification (e.g., Prep-HPLC) chromatography->hplc pure_compound Isolated Sesquiterpenoids hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for extraction and purification.

G Decision Logic: Selecting an Extraction Method start Target Sesquiterpenoid Properties Known? volatile Is the Compound Volatile? start->volatile Yes thermolabile Is the Compound Heat-Sensitive? volatile->thermolabile No steam_dist Use Steam Distillation volatile->steam_dist Yes selectivity Is High Selectivity & Purity Critical? thermolabile->selectivity No maceration Use Maceration (Cold or Warm) thermolabile->maceration Yes sfe Use Supercritical Fluid Extraction (SFE) selectivity->sfe Yes soxhlet Use Soxhlet Extraction (High Efficiency) selectivity->soxhlet No method method

Caption: Decision logic for selecting an extraction method.

References

"troubleshooting poor peak shape in 9-Epiblumenol B chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 9-Epiblumenol B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing with this compound. What are the likely causes and how can I resolve this?

Peak tailing, characterized by an asymmetry factor > 1.2, is a common issue that can compromise the accuracy of quantification.[1] It often results from secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on this compound.[1][2][3]

    • Solution 1: Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[4]

    • Solution 2: Use an End-Capped Column: Employ a column that has been end-capped to block a significant portion of the residual silanol groups.[1][2]

    • Solution 3: Lower Mobile Phase pH: Operating at a lower pH (around 2.5-3.0) can protonate the silanol groups, minimizing unwanted interactions.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3][7]

    • Solution: Reduce the injection volume or dilute the sample.[4]

  • Column Contamination or Degradation: Accumulation of contaminants can create active sites that cause tailing. A void at the column inlet can also lead to poor peak shape.[3][8]

    • Solution 1: Flush the Column: Use a strong solvent to wash the column.

    • Solution 2: Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[8]

    • Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[2][3]

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize dead volume.[2]

Q2: My this compound peak is fronting. What does this indicate and what are the corrective actions?

Peak fronting, where the initial part of the peak is sloped, is often a sign of sample overload or issues with the column or mobile phase.[9][10]

Potential Causes and Solutions:

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak fronting.[9][10]

    • Solution: Dilute the sample or reduce the injection volume.[10]

  • Volume Overload: Injecting too large a volume of sample, especially in a solvent stronger than the mobile phase, can cause fronting.[9]

    • Solution: Reduce the injection volume.[11] Ensure the sample solvent is compatible with or weaker than the mobile phase.

  • Column Collapse or Void: A physical degradation of the column packing can lead to fronting for all peaks.[9][11]

    • Solution: Replace the column and investigate the cause of the collapse (e.g., pressure shocks).[11]

  • Incompatible Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Q3: The peak for this compound is broad, leading to poor resolution. How can I improve the peak shape?

Broad peaks can result from a variety of factors, including system issues and suboptimal method parameters.

Potential Causes and Solutions:

  • Suboptimal Flow Rate: A flow rate that is too high can reduce separation efficiency.[7][12]

    • Solution: Optimize the flow rate. Try reducing it to see if the peak shape improves.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector contributes to band broadening.[4]

    • Solution: Minimize tubing length and use narrow-bore tubing where possible. Ensure connections are secure and have minimal dead volume.[2]

  • Column Inefficiency: An old or contaminated column will exhibit reduced efficiency.[4]

    • Solution: First, attempt to clean the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need replacement.[4]

  • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and retention times, leading to peak broadening.[12]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[4]

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of mobile phase pH on the peak asymmetry of this compound.

Mobile Phase pHTailing Factor (T)Asymmetry Factor (As)Theoretical Plates (N)
7.02.12.33500
5.51.61.75200
4.01.31.47800
2.81.11.19500

Data is illustrative and intended for educational purposes.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to improve peak shape.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is 50:50 (v/v).[13][14] To address tailing, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.[13][15]

  • Detection Wavelength: Determined by UV-Vis scan of this compound.

  • Injection Volume: 10 µL. This may need to be adjusted to avoid overload.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Poor Peak Shape Observed check_shape Identify Peak Shape (Tailing, Fronting, Broad) start->check_shape tailing Peak Tailing check_shape->tailing As > 1.2 fronting Peak Fronting check_shape->fronting As < 0.8 broad Peak Broadening check_shape->broad Wide Peak cause_tailing Potential Causes: - Secondary Interactions - Column Overload - Column Contamination - Extra-column Effects tailing->cause_tailing solution_tailing Solutions: - Adjust Mobile Phase pH - Use End-capped Column - Reduce Sample Concentration - Clean/Replace Column cause_tailing->solution_tailing end_node Peak Shape Optimized solution_tailing->end_node cause_fronting Potential Causes: - Mass/Volume Overload - Column Collapse - Incompatible Sample Solvent fronting->cause_fronting solution_fronting Solutions: - Reduce Sample Concentration/Volume - Replace Column - Match Sample Solvent to Mobile Phase cause_fronting->solution_fronting solution_fronting->end_node cause_broad Potential Causes: - Suboptimal Flow Rate - Extra-column Volume - Column Inefficiency - Temperature Fluctuations broad->cause_broad solution_broad Solutions: - Optimize Flow Rate - Minimize Tubing Length - Clean/Replace Column - Use Column Oven cause_broad->solution_broad solution_broad->end_node

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Silanol_Interaction cluster_column Silica Stationary Phase p1 p2 p3 p4 p5 silanol Si-OH (Residual Silanol) c18 Si-C18 analyte This compound analyte->silanol Secondary Interaction (H-Bonding) analyte->c18 Primary Interaction (Hydrophobic)

Caption: Analyte interactions within a C18 column leading to peak tailing.

References

"reducing background noise in 9-Epiblumenol B mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-Epiblumenol B. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on reducing background noise to enhance signal quality and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the mass spectrometry analysis of this compound?

A1: Background noise in mass spectrometry can be broadly categorized into chemical, electronic, and environmental sources.[1] For this compound analysis, chemical noise is often the most significant contributor.[1]

  • Chemical Noise: Arises from ions that are not the analyte of interest.[1] Common sources include:

    • Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities that contribute to background noise.[1][2]

    • Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) are common contaminants.[1]

    • Sample Matrix: Complex biological or natural product extracts can contain numerous endogenous compounds that interfere with the signal of this compound.[1]

    • Column Bleed: Stationary phase degradation from the LC column can introduce siloxanes and other interfering compounds.[3][4]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]

  • Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]

Q2: How can I distinguish a true this compound signal from background noise, especially at low concentrations?

A2: Differentiating a low-intensity signal from background noise is critical. Key strategies include:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR-MS provide high mass accuracy, which is crucial for distinguishing the isotopic pattern of this compound from interfering ions with very similar mass-to-charge ratios.

  • Tandem Mass Spectrometry (MS/MS): This is a powerful technique for discriminating against chemical noise by monitoring specific fragmentation transitions of the analyte.[5]

  • Blank Injections: Running a solvent blank can help identify peaks that are contaminants from the solvent or LC-MS system.[4]

Q3: What are some proactive steps to minimize background noise before starting my this compound analysis?

A3: Proactive measures can significantly reduce background noise:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to prevent the introduction of unwanted adducts and minimize background noise.[2]

  • Proper Sample Preparation: Effective sample pretreatment is essential, especially for complex matrices, to remove non-target components that can cause matrix effects and increase the signal-to-noise ratio.[2]

  • System Cleanliness: Ensure the LC system and mass spectrometer ion source are clean to avoid contamination from previous analyses.[6][7] Regularly flushing the system is recommended.[1]

Troubleshooting Guides

Issue 1: High Baseline Noise in the Total Ion Chromatogram (TIC)

Symptoms: The baseline of your TIC is significantly elevated, which can obscure low-intensity peaks of this compound.[3]

Potential Cause Troubleshooting Step Expected Outcome
Contaminated SolventsUse fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1]A reduction in baseline noise.
Contaminated LC SystemFlush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1]A cleaner baseline in subsequent blank runs.
Leaking SystemCheck all fittings and connections for leaks.[4]Elimination of air leaks, which can introduce contaminants and cause an unstable spray.
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[1][7]Improved signal intensity and reduced background.
Issue 2: Specific, Recurring Background Peaks

Symptoms: You observe the same interfering peaks in multiple runs, including blank injections.[1]

Potential Cause Troubleshooting Step Expected Outcome
Plasticizer ContaminationSwitch to glass or polypropylene (B1209903) labware. Avoid using plastic containers for long-term solvent storage.[1]Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEG)Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).Removal of the characteristic repeating polymer ion series.
Carryover from Previous InjectionsImplement a rigorous wash cycle for the autosampler needle and injection port between samples.[1]Elimination of peaks corresponding to previously analyzed samples.
Mobile Phase Additive ClustersUse the lowest effective concentration of mobile phase additives. Ensure additives are of high purity.Reduction in adduct formation and chemical noise.

Experimental Protocols

Protocol 1: Systematic "Steam Cleaning" for LC-MS Systems

This protocol is a robust cleaning procedure to reduce system-wide contamination.

  • Disconnect the Column: Remove the analytical column from the system.

  • Prepare Cleaning Solvents: Use high-purity, LC-MS grade solvents.

  • Set High Flow and Temperature:

    • Set the LC flow rate to 0.5 mL/min.

    • Set the nebulizer pressure to 60 psi.

    • Set the drying gas flow to 13 L/min.

    • Set the drying gas temperature to 350°C.

    • If using APCI, set the vaporizer temperature to 400°C.

  • Run Overnight: Allow the system to run under these conditions overnight to thoroughly flush the instrument.[8]

  • Equilibrate: Before analysis, allow the system to equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Ion Source Cleaning

A clean ion source is crucial for optimal sensitivity and minimal background noise.

  • Follow Manufacturer's Guidelines: Always refer to the instrument manual for specific instructions on disassembling the ion source.

  • Sonication: Sonicate the metal components in a sequence of methanol, acetonitrile, and water for 15 minutes each.[1]

  • Drying: Ensure all components are completely dry before reassembly to prevent electrical issues.

  • Reassembly and Equilibration: Reassemble the ion source, and allow the system to pump down and equilibrate.

  • System Check: Perform several blank injections to confirm that the background noise has been reduced.[1]

Visualizations

G cluster_troubleshooting Troubleshooting High Background Noise Start High Background Noise Observed in TIC Check_Blanks Inject Solvent Blank Start->Check_Blanks Noise_in_Blank Noise Present in Blank? Check_Blanks->Noise_in_Blank Isolate_Source Isolate Source of Contamination Noise_in_Blank->Isolate_Source Yes Matrix_Effect Optimize Sample Preparation Noise_in_Blank->Matrix_Effect No Check_Solvents Use Fresh LC-MS Grade Solvents Isolate_Source->Check_Solvents Clean_System Flush LC System & Clean Ion Source Isolate_Source->Clean_System Check_Hardware Check for Leaks & System Contamination Isolate_Source->Check_Hardware End Noise Reduced Check_Solvents->End Clean_System->End Check_Hardware->End Matrix_Effect->End

Caption: Troubleshooting workflow for high background noise in mass spectrometry.

G cluster_workflow Noise Reduction Workflow Sample Sample Containing This compound Sample_Prep Optimized Sample Preparation Sample->Sample_Prep LC_Separation LC Separation with High-Purity Solvents Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (Clean Source) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (MS/MS for Specificity) MS_Analysis->Data_Acquisition Data_Processing Data Processing (Noise Filtering Algorithms) Data_Acquisition->Data_Processing Result Clean Spectrum of This compound Data_Processing->Result

Caption: Experimental workflow for minimizing background noise in this compound analysis.

References

"selection of internal standards for 9-Epiblumenol B quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 9-Epiblumenol B

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the selection of internal standards for the accurate quantification of this compound. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most important characteristic of a good internal standard (IS) for this compound quantification by LC-MS?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-d4). SIL-IS are considered the gold standard because they share nearly identical physicochemical properties with the analyte, including retention time, extraction recovery, and ionization efficiency.[1] This allows them to effectively compensate for variations during sample preparation and analysis, especially matrix effects which can cause ion suppression or enhancement.[1][2] If a SIL version of this compound is not available, a SIL analog of a closely related compound is the next best choice.

Q2: Since a stable isotope-labeled this compound is not commercially available, what are the best alternative internal standards?

Given that this compound is a C13-norisoprenoid structurally related to the plant hormone abscisic acid (ABA), the most suitable and widely used alternatives are deuterated analogs of ABA.[3][4] These compounds behave very similarly to this compound during extraction and chromatographic separation. The most common and effective choice is (+)-Abscisic Acid-d6 (d6-ABA).[5]

Q3: Can I use a structural analog that is not isotope-labeled as an internal standard?

While possible, using a non-isotope-labeled structural analog is less ideal. Although it can correct for some variability like injection volume, it may not adequately account for differences in extraction recovery or matrix effects because its ionization efficiency can differ significantly from this compound. If a SIL-IS is not feasible, any structural analog chosen must be proven to co-elute as closely as possible with the analyte and demonstrate a consistent recovery relative to the analyte across different matrices.

Q4: At what stage of the experimental workflow should I add the internal standard?

The internal standard should be added at the very beginning of the sample preparation process, before any extraction, dilution, or purification steps.[1][6] Adding the IS early ensures that it experiences the same potential for loss as the analyte throughout the entire procedure, thereby providing the most accurate correction for experimental variability.[1]

Data Presentation: Comparison of Potential Internal Standards

The table below summarizes suitable internal standards for this compound quantification. The ideal choice is a stable isotope-labeled analog, with deuterated ABA being the most practical and effective option.

Internal Standard CandidateClassMolecular FormulaSuitability RationaleKey Considerations
(+)-Abscisic Acid-d6 (d6-ABA) Stable Isotope-Labeled NorisoprenoidC₁₅H₁₄D₆O₄High structural similarity to this compound; co-elutes closely and compensates effectively for matrix effects.[3][5]Gold standard choice. Mass difference of +6 Da avoids isotopic crosstalk. Commercially available.[5]
(+)-Abscisic Acid-d4 (d4-ABA) Stable Isotope-Labeled NorisoprenoidC₁₅H₁₆D₄O₄High structural similarity; effectively tracks analyte during sample processing and analysis.[3][7][8]Excellent alternative to d6-ABA. Mass difference of +4 Da is sufficient for most mass spectrometers.
Phaseic Acid-d3 (d3-PA) Stable Isotope-Labeled ABA MetaboliteC₁₅H₁₇D₃O₅Structurally related ABA metabolite; useful if analyzing multiple ABA-related compounds simultaneously.[7][8]May have different chromatographic retention and ionization efficiency compared to this compound. Requires careful validation.
4-Octanol Structural Analog (Aliphatic Alcohol)C₈H₁₈OUsed in some general analyses of norisoprenoids in grape and wine samples.[9]Not structurally similar and will not co-elute. Does not correct for matrix effects or extraction variability. Not recommended for accurate LC-MS quantification.

Experimental Protocols

Protocol: Quantification of this compound using d6-ABA by LC-MS/MS

This protocol outlines a standard procedure for sample preparation and analysis. It should be optimized based on the specific matrix and instrumentation used.

1. Sample Preparation and Extraction:

  • To 100 µL of the sample (e.g., plasma, plant extract), add 10 µL of the internal standard working solution (e.g., 100 ng/mL d6-ABA in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode (ESI-).

  • MRM Transitions (Example):

    • This compound: Precursor Ion [M-H]⁻ → Product Ion (To be determined by infusion and optimization).

    • d6-ABA: Precursor Ion 269.2 [M-H]⁻ → Product Ion 159.1.[5]

  • Data Analysis: Quantify this compound using the peak area ratio of the analyte to the internal standard. Create a calibration curve using standards prepared in the same matrix.

Mandatory Visualizations

Diagrams and Workflows

The following diagrams illustrate key decision-making processes and workflows for the selection and troubleshooting of internal standards.

G cluster_0 Internal Standard Selection Workflow A Define Analyte: This compound B Ideal IS Available? (e.g., d-9-Epiblumenol B) A->B C Select Ideal IS B->C Yes D Search for Stable Isotope-Labeled Structural Analog B->D No F Validate Method: - Co-elution - Linearity - Matrix Effects - Precision & Accuracy C->F E Best Candidate: Deuterated Abscisic Acid (d6-ABA) D->E E->F G Quantification Assay Ready F->G

Caption: Workflow for selecting an internal standard for this compound.

G cluster_1 Troubleshooting Guide for Poor Quantification Start Inconsistent Results or Poor Sensitivity? IS_Check Is the Internal Standard (IS) signal stable across samples? Start->IS_Check Matrix_Effect High Probability of Matrix Effects (Ion Suppression) IS_Check->Matrix_Effect No Prep_Issue Investigate Sample Preparation Variability IS_Check->Prep_Issue Yes, but analyte ratio varies Peak_Shape Is peak shape poor (tailing/fronting)? IS_Check->Peak_Shape Yes Solution_ME Solutions: 1. Improve Sample Cleanup (SPE) 2. Optimize Chromatography 3. Dilute Sample Matrix_Effect->Solution_ME Solution_Prep Solutions: 1. Review Pipetting/Extraction Steps 2. Ensure IS is added early 3. Check for analyte degradation Prep_Issue->Solution_Prep End Method Optimized Solution_ME->End Solution_Prep->End Chroma_Issue Chromatography Issue Peak_Shape->Chroma_Issue Yes Peak_Shape->End No, peaks are good Solution_Chroma Solutions: 1. Check/Replace Column 2. Adjust Mobile Phase pH 3. Optimize Gradient Chroma_Issue->Solution_Chroma Solution_Chroma->End

Caption: Decision tree for troubleshooting common LC-MS quantification issues.

Troubleshooting Guide

Problem 1: High variability in the internal standard (IS) peak area across different samples.

  • Potential Cause: This is a classic indicator of significant and variable matrix effects, where co-eluting compounds from different samples suppress or enhance the IS signal to varying degrees.[10][11] It can also indicate inconsistent sample extraction or processing.

  • Solution:

    • Confirm Matrix Effects: Perform a post-extraction spike experiment. Compare the IS signal in a clean solvent versus the signal in an extracted blank matrix. A significant difference confirms matrix effects.[12]

    • Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) step to remove interfering matrix components before LC-MS analysis.[13]

    • Optimize Chromatography: Modify the LC gradient to better separate the analyte and IS from the interfering region of the chromatogram.

    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their impact.

Problem 2: The analyte signal is low or undetectable, but the IS signal is strong.

  • Potential Cause: This could be due to analyte degradation during sample storage or preparation, poor extraction recovery of the analyte but not the IS, or use of an incorrect MRM transition for the analyte.

  • Solution:

    • Verify Analyte Stability: Prepare a fresh sample and analyze it immediately. Compare the results to older samples to check for degradation.

    • Check Extraction Recovery: Perform a pre-extraction vs. post-extraction spike experiment to determine the recovery efficiency for the analyte.

    • Confirm Instrument Parameters: Infuse a fresh standard of this compound directly into the mass spectrometer to confirm the correct precursor and product ions and to optimize collision energy.

Problem 3: Poor peak shape (tailing or fronting) for both the analyte and the IS.

  • Potential Cause: This is typically a chromatographic issue. It can be caused by column degradation, an incompatible mobile phase, or sample solvent effects.[10]

  • Solution:

    • Column Health: Flush the column or replace it if it has reached the end of its lifespan.

    • Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte and that the solvents are fresh and properly mixed.

    • Reconstitution Solvent: Ensure the final sample solvent (reconstitution solvent) is weaker than the initial mobile phase to prevent peak distortion. For reversed-phase chromatography, this means the reconstitution solvent should have a higher aqueous content.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 9-Epiblumenol B and Blumenol A

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the known biological activities of two related natural products, 9-Epiblumenol B and Blumenol A. While both are C13-apocarotenoids, a class of compounds known for diverse biological roles, a significant disparity exists in the available research data for these two molecules. This guide aims to summarize the current state of knowledge, highlighting both what is known about Blumenol A and the notable lack of data for this compound, thereby identifying a clear gap in the literature for future research.

Data Presentation: Quantitative Biological Activity

A key aspect of comparing bioactive compounds is the quantitative assessment of their effects. To date, quantitative biological activity data has been published for Blumenol A, specifically concerning its phytotoxic effects. In contrast, a comprehensive literature search did not yield any quantitative biological activity data for this compound.

Table 1: Phytotoxic Activity of Blumenol A

CompoundBioassayTarget OrganismParameterValue
Blumenol ACress (Lepidium sativum) growth inhibitionCress ShootsIC₅₀84 µM
Blumenol ACress (Lepidium sativum) growth inhibitionCress RootsIC₅₀27 µM

IC₅₀: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function.

Note on this compound: No quantitative data on the biological activity of this compound could be retrieved from the current scientific literature. While it has been identified in plant species such as Phyllanthus polyphyllus, its biological functions remain uncharacterized.

Experimental Protocols

The following is a detailed methodology for the cress growth inhibition assay used to determine the phytotoxic activity of Blumenol A. This protocol is provided as a reference for researchers who may wish to conduct similar assays, potentially including this compound for a direct comparison.

Bioassay for Allelopathic Activity (Cress Growth Inhibition Assay)

  • Preparation of Test Solutions:

    • Blumenol A is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMSO) and then diluted with distilled water to achieve a series of final concentrations to be tested.

    • A control solution is prepared with the same concentration of the solvent used for dissolution.

  • Assay Setup:

    • Filter paper is placed in sterile petri dishes.

    • A known number of cress seeds (e.g., 20) are evenly placed on the filter paper in each petri dish.

    • A specific volume of the test solution (or control solution) is added to each petri dish to moisten the filter paper.

  • Incubation:

    • The petri dishes are sealed to prevent evaporation and incubated in a controlled environment (e.g., a growth chamber) at a constant temperature and with a defined light/dark cycle for a specified period (e.g., 72 hours).

  • Data Collection and Analysis:

    • After the incubation period, the lengths of the roots and shoots of the cress seedlings are measured.

    • The percentage of inhibition for each concentration is calculated relative to the control group.

    • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

To provide a broader biological context, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_bioassay Bioassay-Guided Isolation cluster_identification Structure Elucidation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Biological Assay fractions->bioassay active_fraction Identify Active Fraction bioassay->active_fraction isolation Isolation of Pure Compounds active_fraction->isolation pure_compound Pure Compound isolation->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Structure Determination spectroscopy->structure ABA_signaling_pathway cluster_input Signal Perception cluster_core Core Signaling Cascade cluster_output Downstream Responses ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds to PP2C Type 2C Protein Phosphatases (PP2Cs) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits Transcription_Factors Transcription Factors (e.g., ABFs) SnRK2->Transcription_Factors activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure promotes Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression regulates Seed_Dormancy Seed Dormancy & Germination Inhibition Gene_Expression->Seed_Dormancy

The Root of the Matter: A Comparative Guide to the Structure-Activity Relationship of Blumenol Derivatives as Biomarkers for Mycorrhizal Symbiosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between organisms can unlock new avenues for innovation. In the realm of plant biology and agriculture, blumenol derivatives have emerged as key chemical messengers, acting as reliable indicators of a crucial symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). This guide provides a comprehensive comparison of blumenol derivatives, focusing on their structure-activity relationship (SAR) as biomarkers for this vital underground partnership. We present quantitative data, detailed experimental protocols, and visual pathways to illuminate the science behind these fascinating molecules.

Blumenols are a class of C13-apocarotenoids, derived from the enzymatic cleavage of carotenoids in plants. While several types of blumenols exist, it is the specific structural modifications of the blumenol C backbone that correlate strongly with the presence and extent of AMF colonization in plant roots. This guide will delve into the nuances of these structures and their corresponding "activity," which in this context, refers to their accumulation in plant tissues as a direct response to successful mycorrhizal symbiosis.

Quantitative Comparison of Blumenol Derivatives as AMF Biomarkers

The hallmark of a reliable biomarker is a quantifiable and consistent response to a specific biological state. For blumenol derivatives, their accumulation in the leaves of plants serves as a systemic signal of root colonization by AMF. The most prominent of these biomarkers are 11-hydroxyblumenol C-glucoside and 11-carboxyblumenol C-glucoside. Their presence is often negligible in non-mycorrhizal plants but increases significantly upon the establishment of a functional symbiosis.[1][2][3]

Below is a summary of quantitative data from key studies, showcasing the differential accumulation of these key blumenol derivatives in various plant species upon AMF colonization.

Blumenol DerivativePlant SpeciesTissueAnalytical MethodFold Change (AMF+ vs. AMF-)Concentration in AMF+ Plants (approx. ng/g FW)Reference
11-hydroxyblumenol C-glucoside Nicotiana attenuataLeavesUHPLC-MS/MSNot Reported15[3]
Hordeum vulgare (Barley)LeavesUHPLC-MS/MSDetected only in AMF+Not Quantified[1]
11-carboxyblumenol C-glucoside Nicotiana attenuataLeavesUHPLC-MS/MSNot Reported150[3]
Solanum lycopersicum (Tomato)LeavesUHPLC-MS/MSDetected only in AMF+Not Quantified[1]
Triticum aestivum (Wheat)LeavesUHPLC-MS/MSDetected only in AMF+Not Quantified[2]
Medicago truncatulaLeavesUHPLC-MS/MSDetected only in AMF+Not Quantified[2]

Note: The activity of these blumenol derivatives as biomarkers is exceptionally clear; in many cases, they are undetectable in non-colonized plants, making their presence a qualitative and quantitative indicator of AMF symbiosis.[1][4] The concentration of these compounds in the leaves has been shown to positively correlate with the extent of root colonization by AMF.[2][5]

Structure-Activity Relationship Insights

The data consistently demonstrates that specific structural features of blumenol C derivatives are critical for their role as reliable AMF biomarkers.

  • Blumenol C Core: The fundamental blumenol C structure is the essential scaffold. Blumenol A and B derivatives do not show a consistent, positive correlation with AMF colonization.[2][5]

  • Modification at C-11: The presence of a hydroxyl (-OH) or carboxyl (-COOH) group at the C-11 position is a key determinant of biomarker activity. These modifications, particularly the carboxylation, appear to enhance the compound's role as a systemic signal.

  • Glycosylation at C-9: Glycosylation, typically with a glucose molecule at the C-9 position, is another critical feature. This modification increases the water solubility of the molecules, which is likely crucial for their transport from the roots to the shoots.[2] The presence of further sugar moieties, such as a second glucose or a malonyl group, has also been observed.[1]

Experimental Protocols

Accurate quantification of blumenol derivatives is paramount for their use as biomarkers. The following is a detailed methodology for the extraction and analysis of these compounds from plant leaf tissue, based on established protocols.[1][4]

Protocol: Extraction and Quantification of Blumenol Derivatives from Plant Leaves

1. Sample Preparation: a. Harvest fresh leaf material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. b. Store samples at -80°C until extraction. c. Grind the frozen leaf tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction: a. Weigh approximately 100 mg of the frozen plant powder into a 2 mL microcentrifuge tube. b. Add 1 mL of ice-cold extraction buffer (e.g., methanol (B129727) with 0.1% formic acid) containing an internal standard (e.g., deuterated abscisic acid, D6-ABA, as a commercially available proxy). c. Homogenize the sample using a bead beater or tissue lyser for 60 seconds. d. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. e. Carefully transfer the supernatant to a new microcentrifuge tube. To ensure complete removal of particulate matter, a second centrifugation step can be performed.

3. UHPLC-MS/MS Analysis: a. Transfer 100 µL of the final supernatant into a 96-well plate for analysis. b. Instrumentation: A high-sensitivity Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with a heated electrospray ionization (HESI) source. c. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 50 x 3.0 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% (v/v) acetonitrile (B52724) and 0.05% (v/v) formic acid in water.
  • Mobile Phase B: Methanol.
  • Gradient: A suitable gradient from high aqueous to high organic phase to ensure separation of the analytes. d. Mass Spectrometry Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example):
  • 11-hydroxyblumenol C-glucoside: Precursor ion [M+H]⁺ m/z 389.2 → Product ions m/z 227.2, 209.2.[1]
  • 11-carboxyblumenol C-glucoside: Precursor ion [M+H]⁺ m/z 403.2 → Product ions m/z 241.2, 195.1.[1]

4. Data Analysis: a. Integrate the peak areas of the target blumenol derivatives and the internal standard. b. Normalize the peak areas of the analytes to the peak area of the internal standard. c. For absolute quantification, a standard curve should be generated using certified reference standards, if available. For relative quantification, the normalized peak areas can be compared across different treatment groups.

Visualizing the Biological Context

To provide a clearer understanding of the origin of these important biomarkers, the following diagrams illustrate the blumenol biosynthesis pathway and the experimental workflow for their analysis.

Blumenol_Biosynthesis_Pathway Carotenoids C40 Carotenoids (e.g., β-carotene) C13_and_C27 C13 Cyclohexenone + C27 Apocarotenoid Carotenoids->C13_and_C27 CCD7 dummy1 C13_and_C27->dummy1 C13_2 Second C13 Cyclohexenone BlumenolC Blumenol C (Core Structure) C13_2->BlumenolC Biosynthetic Steps ModifiedBlumenols Hydroxylated/Carboxylated Blumenol C BlumenolC->ModifiedBlumenols P450s Final_Biomarkers 11-hydroxy/carboxy Blumenol C-glucosides (AMF Biomarkers) ModifiedBlumenols->Final_Biomarkers Glycosyltransferases dummy1->C13_2 CCD1 dummy2

Caption: Proposed biosynthetic pathway of AMF-indicative blumenol C-glucosides.

Experimental_Workflow Harvest 1. Leaf Sample Harvesting & Flash Freezing Grind 2. Cryogenic Grinding Harvest->Grind Extract 3. Solvent Extraction (Methanol + Internal Std.) Grind->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge Analyze 5. UHPLC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Quantify 6. Data Processing & Quantification Analyze->Quantify

Caption: Experimental workflow for blumenol derivative quantification.

References

Cross-Validation of Analytical Methods for 9-Epiblumenol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B, a C13-norisoprenoid, is a significant secondary metabolite found in various plants, often in its glycosidic form, known as blumenol C glucoside. Its structural similarity to abscisic acid suggests potential biological activities, making its accurate quantification in complex matrices like plant extracts and biological fluids crucial for research and development. This guide provides a comparative overview of different analytical methodologies for the quantification of this compound and its derivatives.

It is important to note that while the scientific literature contains methods for the analysis of related compounds, a comprehensive, validated analytical method specifically for free this compound is not widely published. Therefore, this guide combines information from existing methods for related blumenol derivatives with typical performance characteristics of the analytical techniques discussed. The presented validation data should be considered representative and would require verification for the specific application.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for each analytical technique. These values are based on literature for similar natural products and serve as a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Representative Validation Data for HPLC-UV Method

Validation ParameterTypical Performance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)10 - 100 ng/mL
Limit of Quantification (LOQ)50 - 500 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Recovery (%)85 - 110%

Table 2: Representative Validation Data for GC-MS Method

Validation ParameterTypical Performance
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Recovery (%)80 - 115%

Table 3: Representative Validation Data for LC-MS/MS Method

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%
Recovery (%)90 - 110%

Table 4: Representative Validation Data for qNMR Method

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Limit of Quantification (LOQ)10 - 100 µg/mL
Accuracy (% Bias)< 2%
Precision (% RSD)< 2%
SpecificityHigh (structure-specific)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are detailed protocols for the key experiments cited.

Protocol 1: Quantification of this compound Glycosides by LC-MS/MS

This protocol is adapted from the method described by Mindt et al. (2019) for the analysis of blumenol C glucosides.[1][2][3]

1. Sample Preparation (Plant Tissue)

  • Harvest approximately 100 mg of fresh plant material and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Transfer the powdered sample to a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water) containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex the tube for 1 minute.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its glycosides.

Protocol 2: General HPLC-UV Method for this compound

1. Sample Preparation

  • Perform extraction as described in Protocol 1.

  • Ensure the final extract is dissolved in the initial mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Isocratic or Gradient Elution: To be optimized based on the sample complexity. A typical starting point would be a gradient similar to the LC-MS/MS method.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the UV maximum of this compound (requires determination, likely around 230-250 nm).

Protocol 3: General GC-MS Method for this compound

1. Sample Preparation and Derivatization

  • Perform extraction using a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • For improved volatility and peak shape, derivatization is often necessary. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine (B92270) to the dried extract.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Analysis

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 4: General qNMR Method for this compound

1. Sample Preparation

  • Accurately weigh a known amount of the dried plant extract.

  • Dissolve the extract in a known volume of a deuterated solvent (e.g., Methanol-d4, Chloroform-d).

  • Add a precisely weighed amount of an internal standard with a known purity. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. qNMR Analysis

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.

    • Pulse Angle: 90° pulse for maximum signal.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • Calculation: The concentration of this compound is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS Where: C = concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass, W = weight, P = purity, IS = internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Start Plant Material Extraction Extraction (e.g., 80% MeOH) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for HPLC-UV analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Plant Material Extraction Extraction (Hexane/EtOAc) Start->Extraction Drying Evaporation Extraction->Drying Derivatization Derivatization (e.g., BSTFA) Drying->Derivatization GC Gas Chromatograph Derivatization->GC Column Capillary Column GC->Column MS Mass Spectrometer Column->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for GC-MS analysis of this compound.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plant Material Extraction Extraction (e.g., 80% MeOH) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC LC System Filtration->LC Column C18 Column LC->Column MSMS Tandem MS Column->MSMS Data Data Acquisition (MRM) MSMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis Start Dried Extract Weighing Accurate Weighing Start->Weighing Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Add_IS Add Internal Standard Dissolving->Add_IS NMR NMR Spectrometer Add_IS->NMR Acquisition Data Acquisition (Quantitative Parameters) NMR->Acquisition Processing Data Processing Acquisition->Processing Quantification Quantification Processing->Quantification

Caption: Workflow for qNMR analysis of this compound.

References

Comparative Analysis of 9-Epiblumenol B in Phyllanthus Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of 9-Epiblumenol B levels across different Phyllanthus species. While this compound has been identified as a constituent in certain Phyllanthus species, a comprehensive review of current scientific literature reveals a notable absence of quantitative data. This lack of published findings prevents a direct comparative analysis of this compound levels between various species within the genus.

However, this guide offers a comprehensive, albeit hypothetical, experimental protocol designed to enable researchers to undertake such a comparative analysis. The methodologies outlined below are based on established analytical techniques for the quantification of terpenoids and other phytochemicals in plant matrices, particularly within the Phyllanthus genus.

Quantitative Data Summary: An Open Field for Investigation

As of the latest literature review, there is no publicly available quantitative data comparing the levels of this compound across different Phyllanthus species. The table below is presented as a template for researchers to populate with their own experimental data.

Phyllanthus SpeciesPlant Part AnalyzedThis compound Concentration (µg/g of dry weight)Method of QuantificationReference
Phyllanthus lawiie.g., Leaves, Stem, RootData not availablee.g., GC-MS, UHPLC-MS/MS-
Phyllanthus polyphylluse.g., Leaves, Stem, RootData not availablee.g., GC-MS, UHPLC-MS/MS-
Phyllanthus amaruse.g., Whole PlantData not availablee.g., GC-MS, UHPLC-MS/MS-
Phyllanthus nirurie.g., Whole PlantData not availablee.g., GC-MS, UHPLC-MS/MS-
Phyllanthus emblicae.g., Fruit, LeavesData not availablee.g., GC-MS, UHPLC-MS/MS-

Experimental Protocols: A Roadmap for Quantification

The following is a detailed, proposed methodology for the extraction, identification, and quantification of this compound in Phyllanthus species.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material from positively identified Phyllanthus species. Record the location, date of collection, and developmental stage of the plant.

  • Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry or freeze-dry the material to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place.

Extraction of this compound
  • Solvent Extraction:

    • Weigh approximately 10 g of the dried plant powder and place it in a flask.

    • Add 100 mL of a suitable solvent, such as methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol (1:1 v/v).

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Analysis and Quantification (GC-MS Method)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the quantification of this compound in Phyllanthus species.

Experimental_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis and Quantification A Collection of Phyllanthus Species B Washing and Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (Ultrasonication) C->D E Filtration D->E F Solvent Evaporation E->F G Sample Preparation for GC-MS F->G H GC-MS Analysis G->H I Data Processing and Quantification H->I J Comparative Analysis of This compound Levels I->J

Caption: Experimental workflow for this compound analysis.

Signaling Pathways: An Uncharted Territory

Currently, there is no scientific literature detailing the specific biological signaling pathways modulated by this compound. The biological activity of this compound remains an area for future research.

As a point of reference for researchers investigating the potential bioactivity of phytochemicals, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Many natural compounds have been shown to interact with this pathway. The diagram below provides a simplified representation of the MAPK/ERK pathway. It is important to note that this is a general illustration and is not based on any known interaction with this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Validating an AMF Biomarker: A Comparative Guide to 9-Epiblumenol B and Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

An inquiry into the validity of 9-Epiblumenol B as a specific biomarker for arbuscular mycorrhizal fungi (AMF) reveals a notable lack of direct scientific evidence. Current research has not established a definitive link between this sesquiterpenoid and AMF presence or activity. However, recent studies have identified other blumenol derivatives, specifically hydroxy- and carboxyblumenol C-glucosides, as potential shoot markers that accumulate in response to AMF colonization in some plant species[1][2][3][4]. The biosynthesis of these indicative blumenols appears to be upregulated in roots during symbiosis and they are then transported to the shoots[1][3]. While this points to a potential role for blumenols in signaling or as a systemic response to mycorrhization, it does not validate this compound as a specific, quantifiable biomarker for AMF biomass.

This guide, therefore, pivots to an objective comparison of currently validated and widely accepted methods for the quantification of AMF. We will explore the performance of established biochemical and molecular techniques, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Established AMF Biomarkers: A Comparative Analysis

The quantification of AMF in environmental and experimental samples is crucial for understanding their ecological roles and for the development of biofertilizers and other agricultural products. The two most prominent methods for this are fatty acid analysis and molecular techniques, primarily quantitative PCR (qPCR).

Data Presentation: Quantitative Comparison of AMF Biomarker Methodologies

The following table summarizes the key performance indicators for the leading AMF quantification methods.

FeatureFatty Acid Analysis (PLFA/NLFA)Quantitative PCR (qPCR)
Specificity Moderate to HighHigh
Sensitivity HighVery High
Quantification Relative or Absolute (proxy for biomass)Relative or Absolute (gene copy number)
Throughput ModerateHigh
Cost per Sample ModerateLow to Moderate
Labor Intensity HighModerate
Information Provided Viable microbial biomass, community structurePresence and abundance of specific AMF taxa
Limitations The biomarker (16:1ω5) can be present in other microbes.[5]DNA can persist from non-viable fungi; results can be skewed by spore abundance.
Performance Insights

Fatty acid analysis, particularly the use of phospholipid fatty acid (PLFA) 16:1ω5 and neutral lipid fatty acid (NLFA) 16:1ω5, has been a cornerstone of AMF quantification for decades.[6][7] The PLFA fraction is considered indicative of viable fungal hyphal biomass, while the NLFA fraction is associated with storage lipids in spores.[6] However, the specificity of PLFA 16:1ω5 is a known limitation, as this fatty acid can be produced by certain bacteria.[5]

Quantitative PCR, on the other hand, offers high specificity by targeting AMF-specific DNA sequences, often in the ribosomal RNA genes.[5][8][9][10] This method can be highly sensitive and is well-suited for high-throughput analysis.[10][11] Strong correlations have been demonstrated between qPCR quantification and traditional microscopy methods for assessing AMF root colonization.[5] However, qPCR quantifies gene copy number, which may not always directly correlate with active fungal biomass, as DNA from dormant spores or non-viable hyphae can be detected.

Recent comparative studies suggest that while fatty acid-based methods and qPCR both effectively capture changes in microbial abundance, the lipid-based methods may correlate more strongly with the living microbial community and soil basal respiration.[12][13]

Experimental Protocols

Phospholipid and Neutral Lipid Fatty Acid (PLFA/NLFA) Analysis

This protocol is a generalized procedure for the extraction and analysis of PLFAs and NLFAs from soil or root samples.

a. Lipid Extraction:

  • Lyophilize and grind soil or root samples.

  • Extract lipids using a single-phase mixture of chloroform, methanol (B129727), and a buffer (e.g., citrate (B86180) or phosphate).[14]

  • After a period of shaking and centrifugation, the supernatant containing the lipids is collected.[14]

b. Lipid Fractionation:

  • The extracted lipids are fractionated using solid-phase extraction (SPE) with a silica (B1680970) gel column.[15]

  • Neutral lipids (including NLFAs) are eluted first with a non-polar solvent like chloroform.[15]

  • Glycolipids are then eluted with acetone.[15]

  • Finally, phospholipids (B1166683) (PLFAs) are eluted with a more polar solvent such as methanol.[15]

c. Transesterification:

  • The collected lipid fractions are subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).[15][16]

d. Quantification:

  • The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-flame ionization detection (GC-FID).[14][16]

  • The abundance of specific fatty acids, such as 16:1ω5, is quantified relative to an internal standard.

Quantitative PCR (qPCR) for AMF Quantification

This protocol outlines the key steps for quantifying AMF DNA in root samples.

a. Sample Preparation and DNA Extraction:

  • Carefully wash roots to remove soil and debris.

  • Freeze-dry and grind the root material.

  • Extract total DNA using a commercially available kit, often one designed for soil or plant tissues.[10]

b. Primer Selection and Validation:

  • Select primers that target a conserved region of an AMF-specific gene, commonly the 18S or 28S ribosomal RNA gene. The primer pair AMG1F and AM1 is frequently used for broad AMF community quantification.[5][10][17]

  • Validate primer specificity in silico and experimentally to ensure they do not amplify host plant DNA.[5]

c. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, primers, and the extracted DNA template.[11][17]

  • Include a standard curve of known DNA concentrations for absolute quantification or use a reference host plant gene for relative quantification.[5][17]

d. qPCR Cycling and Data Analysis:

  • Perform the qPCR reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, extension).[10]

  • Analyze the resulting amplification data to determine the quantity of the target AMF gene relative to the standard curve or reference gene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMF_Signaling_Pathway Plant Plant Root Strigolactones Strigolactones Plant->Strigolactones exudation SymPathway Common Symbiosis Signaling Pathway (CSSP) Plant->SymPathway activation AMF AM Fungus MycFactors Myc Factors (LCOs, COs) AMF->MycFactors release Strigolactones->AMF activation MycFactors->Plant perception CaSpiking Calcium Spiking SymPathway->CaSpiking GeneExpression Symbiosis-related Gene Expression CaSpiking->GeneExpression Arbuscule Arbuscule Formation GeneExpression->Arbuscule Blumenol_Synth Blumenol Biosynthesis (in root) Arbuscule->Blumenol_Synth Blumenol_Transport Blumenol Transport (to shoot) Blumenol_Synth->Blumenol_Transport

Simplified signaling pathway of AMF-plant symbiosis.

AMF_Biomarker_Workflow cluster_0 Fatty Acid Analysis cluster_1 Molecular Analysis (qPCR) FA_Sample 1. Soil/Root Sample FA_Extract 2. Lipid Extraction FA_Sample->FA_Extract FA_Fractionate 3. Fractionation (NLFA/PLFA) FA_Extract->FA_Fractionate FA_Derivatize 4. Transesterification (FAMEs) FA_Fractionate->FA_Derivatize FA_Analyze 5. GC-MS/FID Analysis FA_Derivatize->FA_Analyze FA_Quantify 6. Quantify 16:1ω5 FA_Analyze->FA_Quantify Mol_Sample 1. Root Sample Mol_Extract 2. DNA Extraction Mol_Sample->Mol_Extract Mol_qPCR 3. qPCR with AMF-specific primers Mol_Extract->Mol_qPCR Mol_Analyze 4. Data Analysis Mol_qPCR->Mol_Analyze Mol_Quantify 5. Quantify Gene Copies Mol_Analyze->Mol_Quantify

Comparative experimental workflow for AMF biomarker analysis.

References

9-Epiblumenol B: Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological effects of 9-Epiblumenol B, with no specific studies detailing its in vitro or in vivo activities. While the broader family of blumenols, C13-norisoprenoid compounds derived from the degradation of carotenoids, has been identified in various plant species, research into the specific pharmacological or physiological effects of the this compound isomer is currently unavailable in the public domain.

Blumenols, in general, are recognized for their presence in plants and their role as potential indicators of symbiotic relationships, such as those with arbuscular mycorrhizal fungi. However, this ecological significance has not yet translated into dedicated studies on the bioactivity of individual blumenol isomers like this compound in animal or human systems.

Our extensive search for experimental data, including quantitative metrics such as IC50 values, efficacy in animal models, or elucidation of signaling pathways, yielded no specific results for this compound. Consequently, a direct comparison of its in vitro and in vivo performance, as well as detailed experimental protocols, cannot be provided at this time.

The absence of published research highlights a nascent area for scientific investigation. Future studies would be required to first isolate or synthesize sufficient quantities of this compound and then to systematically evaluate its potential biological activities. Such research would logically begin with a broad range of in vitro assays to screen for cytotoxic, anti-inflammatory, antioxidant, or other relevant effects on various cell lines.

An initial in vitro screening workflow could be conceptualized as follows:

G cluster_0 In Vitro Screening Workflow for this compound compound This compound cell_lines Panel of Human Cancer Cell Lines compound->cell_lines normal_cells Normal Human Cell Lines compound->normal_cells assays Cytotoxicity Assays (e.g., MTT, LDH) cell_lines->assays normal_cells->assays Selectivity data_analysis Data Analysis (IC50 Determination) assays->data_analysis hit_identification Hit Identification & Prioritization data_analysis->hit_identification

Caption: Conceptual workflow for initial in vitro screening of this compound.

Should any significant activity be identified in vitro, subsequent research would logically progress to in vivo studies using appropriate animal models to assess efficacy, pharmacokinetics, and safety. A potential workflow for such in vivo evaluation is outlined below.

G cluster_1 Conceptual In Vivo Evaluation Pipeline start Positive In Vitro Results model Animal Model Selection (e.g., Xenograft Mice) start->model dosing Dose-Response Study model->dosing efficacy Efficacy Assessment (e.g., Tumor Growth Inhibition) dosing->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies dosing->pk_pd toxicology Toxicology & Safety Assessment dosing->toxicology go_nogo Go/No-Go Decision for Further Development efficacy->go_nogo pk_pd->go_nogo toxicology->go_nogo

Caption: A hypothetical workflow for the in vivo evaluation of this compound.

Safety Operating Guide

Navigating the Safe Handling of 9-Epiblumenol B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible handling of chemical compounds is paramount in a laboratory setting. This guide provides essential safety and logistical information for the operational use and disposal of 9-Epiblumenol B. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the precautionary principle, treating the compound as potentially hazardous.

Personal Protective Equipment (PPE) and Engineering Controls

Given that the specific toxicological properties of this compound are not well-documented, a conservative approach to personal protection is required. The following table outlines the recommended PPE and engineering controls.

Equipment Specification Purpose
Ventilation Chemical Fume HoodTo minimize inhalation exposure to aerosols or particulates.
Eye Protection Chemical Splash GogglesTo protect eyes from splashes or sprays.
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.
Hand Protection Nitrile Gloves (double-gloving recommended)To prevent skin contact. Regularly inspect gloves for tears or punctures.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection N95 RespiratorRecommended when handling the powder outside of a fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, concentration (if applicable), and any hazard warnings.

  • Log the receipt of the chemical in your laboratory's inventory system.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly marked with the identity of the chemical.

Handling and Use
  • All handling of this compound, especially of the solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Before use, ensure that all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid direct contact with the skin, eyes, and clothing.

Spill Management
  • In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store DonPPE Don PPE Store->DonPPE Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Spill Manage Spills PrepareSol->Spill If spill occurs Waste Collect Waste PrepareSol->Waste Spill->Waste Dispose Dispose as Hazardous Waste Waste->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Caption: Workflow for Safe Handling of this compound.

By adhering to these procedures, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility within the laboratory.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.